Nalpha,Nomega-Dicarbobenzoxy-L-arginine
Description
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Structure
3D Structure
Properties
CAS No. |
53934-75-1 |
|---|---|
Molecular Formula |
C22H26N4O6 |
Molecular Weight |
442.5 g/mol |
IUPAC Name |
(2S)-5-[[amino(phenylmethoxycarbonylamino)methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C22H26N4O6/c23-20(26-22(30)32-15-17-10-5-2-6-11-17)24-13-7-12-18(19(27)28)25-21(29)31-14-16-8-3-1-4-9-16/h1-6,8-11,18H,7,12-15H2,(H,25,29)(H,27,28)(H3,23,24,26,30)/t18-/m0/s1 |
InChI Key |
YWMQITGDXCEQSI-SFHVURJKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCCN=C(N)NC(=O)OCC2=CC=CC=C2)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)NC(=O)OCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Nα,Nω,Nω'-Tris(benzyloxycarbonyl)-L-arginine (Z-Arg(Z)₂-OH)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Z-Arg(Z)₂-OH in Peptide Science
Nα,Nω,Nω'-Tris(benzyloxycarbonyl)-L-arginine, commonly abbreviated as Z-Arg(Z)₂-OH, is a cornerstone derivative of the amino acid L-arginine, engineered for precision in the complex world of peptide synthesis. Its strategic importance lies in the comprehensive protection of all three of arginine's nucleophilic sites—the α-amino group and both nitrogens of the side-chain guanidinium group—with the benzyloxycarbonyl (Z or Cbz) protecting group. This triple protection offers chemists a robust building block, ensuring the highly reactive guanidinium side chain remains inert during peptide coupling reactions, thereby preventing unwanted side reactions and ensuring the fidelity of the final peptide sequence.
This guide provides a comprehensive overview of the physicochemical properties, synthesis, characterization, and applications of Z-Arg(Z)₂-OH (CAS No. 14611-34-8), offering a critical resource for researchers engaged in peptide chemistry and drug development.
Physicochemical Properties of Z-Arg(Z)₂-OH
A thorough understanding of the physicochemical properties of Z-Arg(Z)₂-OH is paramount for its effective use in the laboratory. These properties dictate its solubility, reactivity, and compatibility with various synthetic protocols.
| Property | Value |
| CAS Number | 14611-34-8[1][2] |
| Molecular Formula | C₃₀H₃₂N₄O₈[1][2] |
| Molecular Weight | 576.6 g/mol [1][2] |
| Appearance | White to off-white powder |
| Melting Point | Data not consistently available; decomposition may occur at elevated temperatures. |
| Solubility | Soluble in polar organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Methanol. Sparingly soluble in water.[2] |
Synthesis and Purification
The synthesis of Z-Arg(Z)₂-OH is a critical process that ensures the high purity required for peptide synthesis. While multiple synthetic routes exist, a common approach involves the exhaustive benzoxycarbonylation of L-arginine.
A key synthetic method was reported by Smithwick and Shuman in The Journal of Organic Chemistry.[3][4] This synthesis provides a foundational protocol for obtaining Nα,Nω,Nω'-tribenzyloxycarbonyl-L-arginine.
Illustrative Synthetic Workflow:
Caption: Synthetic and purification workflow for Z-Arg(Z)₂-OH.
Experimental Protocol: Synthesis of Z-Arg(Z)₂-OH
-
Dissolution: Dissolve L-arginine in an aqueous alkaline solution (e.g., sodium hydroxide) at a controlled temperature, typically 0-5 °C.
-
Acylation: Add an excess of benzyl chloroformate (Z-Cl) dropwise to the stirred solution while maintaining the alkaline pH with the concurrent addition of a base. The excess Z-Cl ensures the complete protection of all three amine functionalities.
-
Reaction Monitoring: Monitor the reaction progress using a suitable technique such as Thin Layer Chromatography (TLC).
-
Acidification and Precipitation: Upon completion, carefully acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH below 7. This protonates the carboxylic acid group, causing the Z-Arg(Z)₂-OH product to precipitate out of the aqueous solution.
-
Isolation and Washing: Collect the precipitate by filtration and wash it thoroughly with cold water to remove any inorganic salts.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield high-purity Z-Arg(Z)₂-OH.
-
Drying: Dry the purified product under a vacuum.
Spectroscopic Characterization
The identity and purity of Z-Arg(Z)₂-OH are confirmed through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of Z-Arg(Z)₂-OH.
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the protons of the arginine backbone, the benzylic protons of the three Z groups, and the aromatic protons.[5] The integration of these signals can confirm the presence of all three protecting groups.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the Z groups, the aromatic carbons, the benzylic carbons, and the carbons of the arginine backbone. The chemical shifts of these carbons are indicative of their chemical environment.
Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight of Z-Arg(Z)₂-OH and to study its fragmentation patterns. In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be expected at an m/z of approximately 577.6. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation, with characteristic losses of benzyl groups and parts of the arginine side chain, further confirming the structure.
Expected Fragmentation Pathway:
Caption: Simplified MS fragmentation of Z-Arg(Z)₂-OH.
Infrared (IR) Spectroscopy
The IR spectrum of Z-Arg(Z)₂-OH exhibits characteristic absorption bands corresponding to its functional groups.[6] These typically include:
-
O-H stretch: A broad band from the carboxylic acid.
-
N-H stretch: From the protected amino and guanidinium groups.
-
C=O stretch: Strong absorptions from the carbonyl groups of the benzyloxycarbonyl protectors and the carboxylic acid.
-
C=N stretch: From the guanidinium group.
-
Aromatic C-H and C=C stretches: From the benzyl groups.
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
HPLC is an indispensable technique for assessing the purity of Z-Arg(Z)₂-OH and for monitoring its use in peptide synthesis. A reversed-phase HPLC (RP-HPLC) method is typically employed.
General RP-HPLC Protocol for Protected Amino Acids:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution is typically employed, consisting of:
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Solvent B: Acetonitrile with 0.1% TFA.
-
-
Gradient: A linear gradient from a low percentage of Solvent B to a high percentage over a set time allows for the separation of the protected amino acid from any impurities.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength corresponding to the aromatic rings of the Z groups (e.g., 254 nm) is standard.
Applications in Peptide Synthesis
The primary application of Z-Arg(Z)₂-OH is as a building block in both solution-phase and solid-phase peptide synthesis (SPPS). The robust protection of the guanidinium side chain is particularly advantageous in complex syntheses where the high basicity and nucleophilicity of an unprotected or partially protected arginine could lead to side reactions, such as lactam formation.
Deprotection of Z-Arg(Z)₂-OH
The removal of the benzyloxycarbonyl protecting groups is a critical step following the completion of peptide synthesis. The most common method for the deprotection of Z groups is catalytic hydrogenation.
Experimental Protocol: Catalytic Hydrogenation
-
Catalyst: A palladium-based catalyst, such as 10% Palladium on carbon (Pd/C), is typically used.
-
Solvent: The protected peptide is dissolved in a suitable solvent, such as methanol, ethanol, or acetic acid.
-
Hydrogen Source: The reaction is carried out under a hydrogen atmosphere, either from a hydrogen balloon or in a Parr hydrogenator for higher pressures.[3]
-
Reaction: The mixture is stirred vigorously to ensure efficient contact between the substrate, catalyst, and hydrogen.
-
Monitoring: The progress of the deprotection is monitored by HPLC or TLC.
-
Work-up: Upon completion, the catalyst is removed by filtration through a pad of Celite, and the solvent is removed under reduced pressure to yield the deprotected peptide.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
References
-
Peptides International. Z-Arg(Z)2-OH [14611-34-8]. [Link]
-
Smithwick, E. L., & Shuman, R. T. (1974). A new synthesis of N alpha,NG,G-tribenzyloxycarbonyl-L-arginine and related derivatives. The Journal of Organic Chemistry, 39(23), 3441–3442. [Link]
-
ACS Publications. New synthesis of N.alpha., NG,G-tribenzyloxycarbonyl-L-arginine and related derivatives | The Journal of Organic Chemistry. [Link]
-
Wiley-VCH. Amino Acid-Protecting Groups. [Link]
-
MDPI. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC. [Link]
-
FULIR. Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis. [Link]
-
ScienceDirect. Accepted manuscript Published in: Tetrahedron Letters, 57:546-548 (2016) DOI: 10.1016/j.tetlet.2015.12.081. [Link]
-
University of Regensburg. chemical shifts. [Link]
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Farmacia Journal. NEW ARGININE DERIVATIVES - SYNTHESIS AND BIOLOGICAL EVALUATION. [Link]
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Wiley-VCH. 1 Protection Reactions. [Link]
-
Compound Interest. a guide to 13c nmr chemical shift values. [Link]
-
ResearchGate. Amino Acid-Protecting Groups. [Link]
-
PubChem. Z-Arg(boc)2-OH cha | C30H49N5O8 | CID 56776967. [Link]
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eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
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Chemistry LibreTexts. 11.8: Fragmentation Patterns in Mass Spectrometry. [Link]
-
UAB. Ion fragmentation of small molecules in mass spectrometry. [Link]
-
NIH. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC. [Link]
-
University of Calgary. Solubility of Organic Compounds. [Link]
-
Wiley. Basic 1H- and 13C-NMR Spectroscopy. [Link]
-
SciSpace. Rh-Catalyzed Hydrogenation of Amino Acids to Biobased Amino Alcohols: Tackling Challenging Substrates and Application to Protein. [Link]
-
YouTube. differences & similarities of 1H & 13C NMR spectroscopy. [Link]
-
Curly Arrow. Catalytic Hydrogenation Part II - Tips and Tricks. [Link]
-
Chemistry Steps. Solubility of Organic Compounds. [Link]
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Int J Pharm Chem Anal. Solubility: An overview. [Link]
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MIT Open Access Articles. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. [Link]
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ResearchGate. Solubility of the compounds in different solvents Where. [Link]
-
Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]
-
ResearchGate. (PDF) Detailed 1 H and 13 C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. MedChem Tips and Tricks. [Link]
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An In-Depth Technical Guide to N,N'-Di-Cbz-L-arginine: Properties, Applications, and Analytical Methodologies
Introduction
N,N'-Di-Cbz-L-arginine, also known as Nα,Nω-Dicarbobenzyloxy-L-arginine, is a pivotal derivative of the semi-essential amino acid L-arginine. In the fields of peptide chemistry and drug development, the inherent reactivity of L-arginine's dual functional sites—the α-amino group and the highly basic guanidinium side chain—presents significant synthetic challenges. The strategic introduction of two carbobenzyloxy (Cbz or Z) protecting groups serves to temporarily mask these reactive centers. This protection is fundamental for achieving regioselectivity and preventing undesirable side reactions during complex multi-step syntheses, particularly in solid-phase peptide synthesis (SPPS).[1]
Furthermore, the Cbz groups impart a significant increase in lipophilicity to the otherwise polar arginine molecule. This modification is of particular interest to drug development professionals, as it can be leveraged to modulate the pharmacokinetic properties of arginine-containing peptides and peptidomimetics, potentially enhancing their ability to cross biological membranes.[1] This guide provides a comprehensive overview of the core properties of N,N'-Di-Cbz-L-arginine, explains the rationale behind its use, and details robust analytical and handling protocols for researchers, scientists, and drug development professionals.
Section 1: Core Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is the foundation of its effective application. N,N'-Di-Cbz-L-arginine is a white crystalline solid at room temperature, and its key identifiers and properties are summarized below.[2]
Quantitative Data Summary
The following table consolidates the essential quantitative data for N,N'-Di-Cbz-L-arginine, providing a quick reference for laboratory use.
| Property | Value | Source(s) |
| Molecular Formula | C₂₂H₂₆N₄O₆ | [2][3][4][5] |
| Molecular Weight | 442.47 g/mol | [2][4] |
| CAS Number | 53934-75-1 | [2][4] |
| Appearance | White to off-white crystalline powder | [2][6] |
| Purity | Typically ≥98% | [2][4] |
| Melting Point | 150 °C | [6] |
| Solubility | Soluble in pyridine, DMSO | [6][7] |
| IUPAC Name | (2S)-5-[[amino(phenylmethoxycarbonylamino)methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid | [2] |
Chemical Structure
The structure of N,N'-Di-Cbz-L-arginine features two carbobenzyloxy groups: one protecting the α-amino group (Nα) and the other on a terminal nitrogen of the guanidino side chain (Nω).
Caption: The protection-deprotection workflow for L-arginine in synthesis.
Section 3: Applications in Research and Development
Solid-Phase Peptide Synthesis (SPPS)
N,N'-Di-Cbz-L-arginine is a commercially available building block for SPPS. In this technique, a peptide is assembled sequentially while one end is anchored to a solid resin support. The protected arginine derivative is activated and coupled to the free N-terminus of the resin-bound peptide. The stability of the Cbz groups ensures that the arginine side chain does not interfere with this or subsequent coupling steps.
Medicinal Chemistry and Drug Discovery
The guanidinium group of arginine is critical for many biological interactions, but its permanent positive charge can hinder a drug candidate's ability to cross cell membranes and reach its intracellular target. By using N,N'-Di-Cbz-L-arginine as a building block, medicinal chemists can create prodrugs or more lipophilic analogues of parent compounds. The Cbz groups can be designed to be cleaved by endogenous enzymes in the target tissue, releasing the active, charged arginine residue only where it is needed. This strategy is a powerful tool for improving the drug-like properties of arginine-rich therapeutic agents. [1][8]
Section 4: Experimental Protocols & Methodologies
Trustworthiness: The following protocols are based on established principles of analytical chemistry and laboratory safety. They are designed to be self-validating through the inclusion of system suitability checks and clear, verifiable endpoints.
Protocol: Quantification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is designed for the accurate quantification of N,N'-Di-Cbz-L-arginine and the assessment of its purity. The dual phenyl rings of the Cbz groups provide strong chromophores, making UV detection highly effective.
1. Materials and Reagents:
-
N,N'-Di-Cbz-L-arginine reference standard
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Methanol, for sample dissolution
2. Instrument and Conditions:
-
HPLC System: With UV-Vis Detector
-
Column: C18, 4.6 x 250 mm, 5 µm particle size
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Gradient: 30% B to 90% B over 20 minutes
3. Standard Preparation:
-
Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask.
-
Dissolve in methanol and bring to volume. This is your 1 mg/mL stock solution.
-
Prepare a dilution series (e.g., 250, 125, 62.5, 31.25, 15.6 µg/mL) using a 50:50 mixture of Mobile Phase A and B as the diluent.
4. Sample Preparation:
-
Accurately weigh a sample containing an expected amount of N,N'-Di-Cbz-L-arginine.
-
Dissolve in methanol to achieve a concentration within the range of your calibration curve.
-
Filter through a 0.45 µm syringe filter before injection.
5. System Suitability and Analysis:
-
Inject the mid-point standard (e.g., 62.5 µg/mL) five times. The relative standard deviation (RSD) of the peak area should be <2.0%.
-
Inject the standards to generate a calibration curve (Peak Area vs. Concentration). The correlation coefficient (r²) should be >0.995.
-
Inject the prepared samples.
-
Quantify the sample concentration using the linear regression equation from the calibration curve.
Caption: Standard workflow for the analytical quantification of N,N'-Di-Cbz-L-arginine by RP-HPLC.
Protocol: Safe Handling and Storage
Adherence to proper safety protocols is mandatory to ensure personnel safety and maintain compound integrity.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, nitrile gloves, and a lab coat when handling the compound. [9][10]* Ventilation: Handle the solid powder in a well-ventilated area. [9]Avoid actions that generate dust. [9][11]If weighing out large quantities, use of a chemical fume hood is recommended.
-
Storage Conditions: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place. [11][12]It is noted to be sensitive to moisture and light; therefore, storage in an opaque container, potentially within a desiccator, is best practice. [10][12]* Incompatibilities: Avoid contact with strong oxidizing agents. [11][12]* Spill Response: In case of a minor spill, sweep up the solid material carefully, avoiding dust generation, and place it in a sealed container for disposal. [9]* Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations.
Conclusion
N,N'-Di-Cbz-L-arginine is more than just a protected amino acid; it is an enabling tool for advanced chemical synthesis and a strategic component in modern drug design. Its dual Cbz groups provide the necessary stability for complex synthetic routes while simultaneously offering a handle for modulating the physicochemical properties of arginine-containing molecules. By understanding its core properties and employing robust analytical and handling procedures, researchers can fully leverage the potential of this versatile compound to advance their scientific objectives.
References
-
PubChem. (n.d.). NG,NG,-Di-Cbz-L-arginine. National Center for Biotechnology Information. Retrieved from [Link]
-
PureSynth. (n.d.). NalphaNomega-Dicarbobenzoxy-L-Arginine 98.0%. PureSynth Research Chemicals. Retrieved from [Link]
-
Witkowska, A., et al. (2023). Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis. Molecules, 28(23), 7865. Retrieved from [Link]
-
Loba Chemie. (n.d.). L-ARGININE FOR BIOCHEMISTRY Safety Data Sheet. Loba Chemie. Retrieved from [Link]
-
Farmacia Journal. (2015). New Arginine Derivatives - Synthesis and Biological Evaluation. Farmacia, 63(4). Retrieved from [Link]
-
PubChem. (n.d.). benzyloxycarbonyl-L-arginine. National Center for Biotechnology Information. Retrieved from [Link]
-
Zervas, L., et al. (1959). Studies on Arginine Peptides. II. Synthesis of L-Arginyl-L-arginine and other N-Terminal Arginine Dipeptides. Journal of the American Chemical Society, 81(11), 2878–2884. Retrieved from [Link]
-
PubChem. (n.d.). (E)-N
5-(Amino(((benzyloxy)carbonyl)amino)methylidene)-N2-((benzyloxy)carbonyl)-L-ornithine. National Center for Biotechnology Information. Retrieved from [Link] -
Labcompare. (n.d.). Nα,Nω-Dicarbobenzoxy-L-arginine from Aladdin Scientific Corporation. Labcompare. Retrieved from [Link]
-
Chen, Y., et al. (2023). Functional L-Arginine Derivative as an Efficient Vector for Intracellular Protein Delivery for Potential Cancer Therapy. International Journal of Molecular Sciences, 24(11), 9474. Retrieved from [Link]
-
International Journal of Innovative Research in Technology. (2023). Analytical Method Development and Validation of L- Arginine Effervescent Powder. IJIRT, 9(10). Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Design of arginine-based therapeutic deep eutectic solvents as drug solubilization vehicles for active pharmaceutical ingredients. RSC Publishing. Retrieved from [Link]
-
Wang, S., et al. (2020). Exploiting binding-site arginines in drug design: Recent examples. Bioorganic & Medicinal Chemistry Letters, 30(19), 127421. Retrieved from [Link]
-
TSI Journals. (2014). New FIA –spectrophotometric methods for determination of arginine in grape juice samples via sakaguchi reaction after separation. Trade Science Inc. Retrieved from [Link]
-
Topigen Pharmaceuticals, Respiratory Research. (2025). General Arginine ELISA: Comprehensive Technical Overview for Quantitative Analysis of L-Arginine in Biological Samples. Topigen Pharmaceuticals. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility of Z-Arg(Z)-OH in DMF and DMSO for Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide synthesis and drug development, the precise control over every reagent's behavior is paramount. Among the vast array of protected amino acids, Nα,Nω-bis(benzyloxycarbonyl)-L-arginine, commonly referred to as Z-Arg(Z)-OH, stands as a crucial building block. Its successful incorporation into peptide chains is fundamentally dependent on its solubility in the solvents of choice. This guide provides a comprehensive technical overview of the solubility of Z-Arg(Z)-OH in two of the most prevalent polar aprotic solvents in the field: N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).
This document moves beyond a simple recitation of facts, offering a deep dive into the "why" behind the experimental choices. It is structured to empower researchers with both the theoretical understanding and the practical, self-validating methodologies required for their work.
The Critical Role of Solubility in Peptide Synthesis
The efficiency and success of solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis are intrinsically linked to the complete dissolution of all reactants. Incomplete solubility of a protected amino acid like Z-Arg(Z)-OH can lead to a cascade of undesirable outcomes, including:
-
Incomplete acylation reactions: Undissolved amino acid will not be available to couple to the growing peptide chain, resulting in deletion sequences and a lower yield of the target peptide.
-
Side reactions: The presence of undissolved particles can create localized areas of high concentration, potentially promoting side reactions.
-
Clogging of automated synthesizers: In automated peptide synthesis, undissolved material can block tubing and filters, leading to instrument failure and loss of valuable synthesis runs.
Therefore, a thorough understanding and empirical determination of the solubility of Z-Arg(Z)-OH in the chosen solvent system are not merely preliminary steps but cornerstones of a robust and reproducible synthetic strategy.
Understanding the Solute and the Solvents
Z-Arg(Z)-OH: This derivative of L-arginine features two benzyloxycarbonyl (Z) protecting groups. One is on the α-amino group, and the other is on the ω-guanidino group of the side chain. These bulky, aromatic protecting groups significantly influence the molecule's polarity and steric hindrance, making its solubility behavior distinct from that of unprotected arginine.
N,N-Dimethylformamide (DMF): DMF is a polar aprotic solvent with a high dielectric constant and a high boiling point (153 °C).[1][2] Its ability to dissolve a wide range of organic compounds, including many polymers and polar molecules, makes it a workhorse solvent in organic synthesis and particularly in SPPS.[2][3]
Dimethyl sulfoxide (DMSO): DMSO is another highly polar aprotic solvent with an even higher boiling point (189 °C) and the ability to dissolve both polar and nonpolar compounds.[4][5] It is miscible with a broad spectrum of organic solvents and water.[4] Its strong solvating power for a diverse array of substances makes it an invaluable solvent in chemical and biological research.[5][6]
The polar aprotic nature of both DMF and DMSO is key to their ability to solvate Z-Arg(Z)-OH. They can effectively solvate the polar parts of the molecule without having acidic protons that could interfere with the protecting groups or the peptide coupling reactions.
Quantitative Solubility Data: An Empirical Approach
Therefore, this guide provides a robust, field-proven protocol for the experimental determination of the thermodynamic solubility of Z-Arg(Z)-OH. This empirical approach ensures that the solubility data is directly relevant to the specific batch of the compound and the laboratory conditions being used.
Table 1: Physicochemical Properties of Solute and Solvents
| Compound/Solvent | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Features |
| Z-Arg(Z)-OH | C₂₂H₂₆N₄O₆ | 458.47 | Decomposes | Nα,Nω-bis-protected L-arginine derivative |
| DMF | C₃H₇NO | 73.09 | 153 | Polar aprotic, high solvency power[3][7] |
| DMSO | C₂H₆OS | 78.13 | 189 | Highly polar aprotic, dissolves a wide range of compounds[4][8] |
Experimental Protocol for Thermodynamic Solubility Determination
This protocol outlines a reliable method for determining the equilibrium solubility of Z-Arg(Z)-OH in DMF and DMSO.
Diagram 1: Workflow for Thermodynamic Solubility Determination
Caption: Workflow for determining the thermodynamic solubility of Z-Arg(Z)-OH.
Step-by-Step Methodology
4.1. Materials and Equipment
-
Z-Arg(Z)-OH (high purity)
-
Anhydrous DMF
-
Anhydrous DMSO
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or orbital shaker in a temperature-controlled environment
-
Microcentrifuge
-
Calibrated micropipettes
-
HPLC-grade solvents for mobile phase
-
HPLC system with a UV detector
-
Volumetric flasks and other standard laboratory glassware
4.2. Procedure
-
Preparation of Saturated Solutions:
-
Into a series of vials, add a pre-weighed excess amount of Z-Arg(Z)-OH (e.g., 50 mg). The amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
To each vial, add a precise volume of the solvent (DMF or DMSO), for example, 1.0 mL.
-
Tightly cap the vials and vortex vigorously for 1-2 minutes to ensure good initial dispersion.
-
Place the vials in a thermostatic shaker set to the desired experimental temperature (e.g., 25 °C).
-
Allow the solutions to equilibrate for 24 to 48 hours. This extended time is crucial to ensure that thermodynamic equilibrium is reached.
-
-
Separation of the Saturated Supernatant:
-
After the equilibration period, visually confirm the presence of undissolved solid at the bottom of each vial.
-
Centrifuge the vials at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved Z-Arg(Z)-OH.
-
Carefully withdraw a known volume of the clear supernatant using a calibrated micropipette, being cautious not to disturb the solid pellet.
-
-
Quantification of Dissolved Z-Arg(Z)-OH:
-
Calibration Curve Preparation: Prepare a series of standard solutions of Z-Arg(Z)-OH of known concentrations in the respective solvent (DMF or DMSO).
-
Sample Preparation: Dilute the collected supernatant with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Analytical Measurement: Analyze the standard solutions and the diluted sample solutions using a suitable analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a highly effective and widely used method for this purpose. The benzyloxycarbonyl groups on Z-Arg(Z)-OH provide a strong UV chromophore, allowing for sensitive detection.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid)
-
Detection Wavelength: ~254 nm (or a wavelength determined by a UV scan of a standard solution)
-
Injection Volume: 10-20 µL
-
-
-
Calculation: Using the calibration curve, determine the concentration of Z-Arg(Z)-OH in the diluted supernatant. Back-calculate to find the concentration in the original, undiluted supernatant. This value represents the thermodynamic solubility.
-
Factors Influencing Solubility and Troubleshooting
Several factors can influence the solubility of Z-Arg(Z)-OH. Understanding these can help in troubleshooting and optimizing dissolution.
-
Temperature: The solubility of most solids increases with temperature. If you encounter solubility issues, gentle warming and sonication can be employed. However, it is crucial to ensure that the temperature does not cause degradation of the compound.
-
Purity of the Solute and Solvent: Impurities in either the Z-Arg(Z)-OH or the solvent can affect solubility. The presence of water in DMF or DMSO can be particularly problematic, as it can alter the solvent's properties and potentially lead to hydrolysis of the solute or other reagents over time. Always use high-purity, anhydrous solvents.
-
Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to be consistent with the source and batch of Z-Arg(Z)-OH to ensure reproducible results.
-
Agitation and Time: Sufficient agitation and time are necessary to reach thermodynamic equilibrium. Inadequate mixing or a short equilibration time will result in an underestimation of the true solubility.
Mechanistic Insights into Solubility
The excellent solubility of Z-Arg(Z)-OH in DMF and DMSO can be attributed to the favorable intermolecular interactions between the solute and the solvents.
Diagram 2: Solute-Solvent Interactions
Caption: Key intermolecular forces driving the solubility of Z-Arg(Z)-OH.
-
Dipole-Dipole Interactions: Both DMF and DMSO possess large dipole moments, allowing them to effectively interact with and solvate the polar regions of the Z-Arg(Z)-OH molecule, such as the carbonyl groups of the protecting groups and the carboxylic acid moiety.
-
Hydrogen Bonding: While DMF is a weak hydrogen bond acceptor, DMSO is a strong hydrogen bond acceptor. The oxygen atom in DMSO can form hydrogen bonds with the N-H protons of the guanidino group and the carboxylic acid proton of Z-Arg(Z)-OH, further enhancing solvation.
-
Dispersion Forces: The methyl groups of DMF and DMSO, as well as the aromatic rings of the Z-protecting groups, can engage in London dispersion forces, contributing to the overall solvation process.
Conclusion and Best Practices
A comprehensive understanding of the solubility of Z-Arg(Z)-OH in DMF and DMSO is indispensable for the successful execution of peptide synthesis protocols. While qualitative statements of solubility are useful, this guide emphasizes the importance of empirical, quantitative determination to ensure robustness and reproducibility.
Key Takeaways for the Bench Scientist:
-
Always use high-purity, anhydrous DMF and DMSO.
-
When precise solubility is critical, perform an experimental determination using a robust protocol as outlined in this guide.
-
If dissolution is slow, gentle warming and sonication can be applied, but monitor for any signs of degradation.
-
Ensure complete dissolution of Z-Arg(Z)-OH before its use in any synthetic step to avoid failed reactions and product impurities.
By adhering to these principles and employing the methodologies described herein, researchers can confidently handle Z-Arg(Z)-OH, paving the way for more efficient and successful outcomes in their peptide synthesis and drug development endeavors.
References
-
Gaylord Chemical Company, L.L.C. (n.d.). DMSO Physical Properties. Retrieved from [Link]
-
Wikipedia. (2024, February 18). Dimethyl sulfoxide. Retrieved from [Link]
-
Univar Solutions. (n.d.). Dimethyl Sulfoxide (DMSO). Retrieved from [Link]
-
Kian Resin Chemical Company. (n.d.). Dimethylformamide - Technical Data Sheet. Retrieved from [Link]
-
Chempur. (2025, March 21). Dimethyl sulfoxide, properties, uses and safety protection. Retrieved from [Link]
-
The Compound Interest. (n.d.). Dimethylformamide (DMF) - Common Organic Chemistry. Retrieved from [Link]
-
Shandong IRO Amine Industry Co., Ltd. (n.d.). N,N-Dimethylformamide; DMF. Retrieved from [Link]
-
Wikipedia. (2024, February 15). Dimethylformamide. Retrieved from [Link]
Sources
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. New experimental melting properties as access for predicting amino-acid solubility - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New experimental melting properties as access for predicting amino-acid solubility - PMC [pmc.ncbi.nlm.nih.gov]
Storage stability of Nalpha,Nomega-Dicarbobenzoxy-L-arginine powder
Comprehensive Guide to the Storage Stability of N ,N -Dicarbobenzoxy-L-arginine
Executive Summary
N
This technical guide synthesizes physicochemical data and degradation mechanisms to establish a self-validating storage protocol. For optimal integrity over long-term storage (>12 months), the compound must be maintained at -20°C in a desiccated, inert atmosphere , strictly protected from light.
Part 1: Physicochemical Profile & Stability Baseline
Understanding the intrinsic properties of Z-Arg(Z)-OH is the first step in mitigating degradation. The compound is a zwitterion derivative where the basicity of the guanidino group is attenuated by the Z-protection, yet it remains susceptible to nucleophilic attack under forcing conditions.
Table 1: Core Physicochemical Properties
| Property | Specification | Stability Implication |
| Chemical Name | N | Defines protecting group chemistry (carbamate stability). |
| CAS Number | 53934-75-1 | Unique identifier for inventory tracking. |
| Molecular Formula | MW: 442.47 g/mol .[1][2] | |
| Physical State | White to off-white crystalline powder | Yellowing indicates oxidation or contaminant degradation. |
| Melting Point | ~150°C (Decomposes) | High thermal stability in solid state; sensitive in solution. |
| Solubility | Soluble in DMF, DMSO, warm EtOH; Insoluble in Water | Hydrophobic nature requires organic solvents for analysis; moisture acts as a contaminant, not a solvent. |
| Hygroscopicity | Moderate | Absorbs atmospheric water, catalyzing hydrolysis. |
Part 2: Mechanisms of Degradation
To ensure scientific integrity, we must look beyond generic "store cold" advice and understand the causality of degradation.
Moisture-Induced Hydrolysis & Racemization
The primary threat to Z-Arg(Z)-OH is atmospheric moisture. While the carbamate (Z) linkage is generally stable to mild hydrolysis, the presence of water in the powder lattice can create localized acidic or basic "micro-environments" on the crystal surface.
-
Mechanism: Water facilitates the attack on the carbonyl carbon of the protecting group or the terminal carboxylic acid.
-
Consequence: Slow release of benzyl alcohol and free Arginine (or mono-protected derivatives), leading to purity loss. Furthermore, moisture can promote proton exchange at the
-carbon, leading to racemization (L- to D-isomer conversion), rendering the compound useless for stereoselective synthesis.
Intramolecular Cyclization (Lactam Formation)
Arginine derivatives are notoriously prone to lactamization.
-
Mechanism: The
-guanidino group (even when Z-protected) can nucleophilically attack the activated -carboxylic acid. -
Trigger: This pathway is accelerated by heat and activation agents (e.g., during synthesis), but can occur slowly during storage if the powder is exposed to elevated temperatures (>25°C) for prolonged periods.
-
Result: Formation of a six-membered lactam ring, which is an irreversible impurity.
Photo-Oxidation
The benzyl rings in the Z-groups are susceptible to UV-induced radical formation over extended exposure, leading to yellowing of the powder and potential cleavage of the protecting group.
Visualization: Degradation Pathways
The following diagram illustrates the logical flow of degradation risks based on environmental triggers.
Caption: Figure 1. Environmental triggers leading to specific chemical degradation pathways in Z-Arg(Z)-OH.
Part 3: Validated Storage Protocol
This protocol is designed to be self-validating : if followed, the compound remains stable; if deviated, the "Check" steps will reveal the failure immediately.
Storage Decision Tree
Caption: Figure 2. Storage workflow emphasizing the critical equilibration step to prevent condensation.
Detailed Protocol Steps
1. Environmental Control
-
Temperature:
-
Long-Term (>30 days): Store at -20°C ± 5°C . At this temperature, kinetic rates of hydrolysis and cyclization are effectively halted.
-
Short-Term (<30 days): Storage at +2°C to +8°C is acceptable for active use.
-
-
Atmosphere: Store under an inert gas blanket (Argon or Nitrogen) if possible. Oxygen is less critical than moisture, but inert gas displaces humid air.
-
Container: Amber glass vials with Teflon-lined screw caps are preferred to block UV light and ensure a chemical-resistant seal.
2. Handling & Equilibration (The "Golden Rule")
The most common cause of degradation is condensation .
-
Protocol: When removing a vial from -20°C storage, place it in a desiccator at room temperature for at least 60 minutes before opening.
-
Why? Opening a cold vial in humid lab air causes immediate water condensation on the powder. This water becomes trapped when resealed, destroying the remaining sample.
3. Re-sealing
-
Wipe the threads of the vial to ensure a tight seal.
-
Parafilm is a secondary barrier; the primary seal (cap liner) is critical.
-
If available, backfill the headspace with Nitrogen gas before capping.
Part 4: Quality Control & Analytical Verification
Trustworthiness relies on verification. Periodic re-testing (every 12 months) is recommended.
Analytical Method: HPLC Purity Check
-
Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in Water (Milli-Q).
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 214 nm (peptide bond) and 254 nm (aromatic Z-group).
-
Pass Criteria:
-
Purity
98.0%. -
Single major peak.
-
No significant shoulder peaks (indicative of racemization).
-
Visual System Suitability
-
Pass: Free-flowing white powder.
-
Fail: Clumping (moisture damage) or yellow discoloration (oxidation).
References
-
PubChem. (n.d.). N-alpha,N-omega-Dicarbobenzoxy-L-arginine (Compound). National Library of Medicine. Retrieved from [Link]
A Researcher's Guide to Arginine Protection Strategy: A Comparative Analysis of Z-Arg-OH and Z-Arg(Z)₂-OH
An in-depth technical guide by a Senior Application Scientist
Abstract
In the intricate field of peptide synthesis and drug development, the strategic selection of protected amino acids is paramount to achieving high-yield, high-purity target molecules. Arginine, with its highly basic guanidino side chain, presents a unique set of challenges that necessitate robust protection strategies. This guide provides an in-depth technical comparison between two benzyloxycarbonyl (Z)-protected arginine derivatives: Nα-Z-L-arginine (Z-Arg-OH) and Nα,Nω,Nω'-Tris-Z-L-arginine (Z-Arg(Z)₂-OH). We will dissect their molecular architecture, explore the profound impact of side-chain protection on synthetic strategies, and provide field-proven insights into their analytical characterization and judicious application. This document serves as a comprehensive resource for researchers, chemists, and drug development professionals to make informed decisions in the design and execution of arginine-containing peptide synthesis.
Introduction: The Enduring Challenge of Arginine in Peptide Synthesis
Arginine (Arg) is a cornerstone amino acid in a multitude of biologically active peptides and proteins. Its defining feature is the guanidino group, a strongly basic moiety with a pKa of approximately 12.5, which remains protonated and positively charged under physiological conditions.[1] This cationic nature is often critical for biological function, mediating interactions with negatively charged cell membranes or specific binding pockets in enzymes.[2][3]
However, in the context of chemical peptide synthesis, this high basicity is a liability. The nucleophilic guanidino group can engage in a variety of undesirable side reactions during the activation and coupling steps, leading to byproducts, reduced yield, and complex purification challenges.[4] To circumvent these issues, the guanidino function must be masked with a protecting group.[4][5] The benzyloxycarbonyl (Z or Cbz) group, introduced by Bergmann and Zervas, is a foundational protecting group in peptide chemistry, valued for its stability and its clean removal by catalytic hydrogenolysis.[5][6] This guide focuses on two distinct Z-based strategies for arginine incorporation, the difference between which lies in the protection of this critical side chain.
Chapter 1: Molecular Architecture and Nomenclature
The fundamental difference between Z-Arg-OH and Z-Arg(Z)₂-OH is the scope of protection. This structural variance dictates their chemical behavior, solubility, and suitability for different synthetic methodologies.
Z-Arg-OH: The Nα-Protected Arginine
In Z-Arg-OH, a single benzyloxycarbonyl group is attached to the α-amino (Nα) group of the arginine backbone.[6][7] The side-chain guanidino group remains unprotected and, depending on the pH and counter-ions present, typically exists as a positively charged guanidinium ion.[6]
-
Synonyms: Nα-Z-L-Arginine, Nα-Carbobenzyloxy-L-arginine, Cbz-Arg-OH
-
Key Feature: A protected N-terminus with a reactive, cationic side chain.
Caption: Chemical structure of Z-Arg-OH.
Z-Arg(Z)₂-OH: The Fully Protected Arginine Derivative
Z-Arg(Z)₂-OH, more formally known as Nα,Nω,Nω'-tris(benzyloxycarbonyl)-L-arginine, represents a fully protected arginine building block. One Z group protects the α-amino group, while two additional Z groups are installed on the terminal nitrogens of the side-chain guanidino group.[2] This "di-Z" protection on the side chain effectively neutralizes its basicity and nucleophilicity.
-
Synonyms: Z-Arg(di-Z)-OH, Cbz-Arg(Cbz)₂-OH, Nα,Nω,Nω'-Tris-Z-L-arginine
-
Key Feature: A fully protected, non-nucleophilic, and uncharged side chain, ensuring minimal interference during coupling.
Caption: Chemical structure of Z-Arg(Z)₂-OH.
Comparative Physicochemical Properties
The structural differences manifest in distinct physicochemical properties that are critical for experimental design.
| Property | Z-Arg-OH | Z-Arg(Z)₂-OH | Rationale |
| CAS Number | 1234-35-1[8][9] | 14611-34-8[10][11] | Unique chemical entities. |
| Molecular Formula | C₁₄H₂₀N₄O₄[8] | C₃₀H₃₂N₄O₈[11] | Addition of two C₈H₇O₂ (benzyloxycarbonyl) groups. |
| Molecular Weight | 308.33 g/mol [12] | 576.60 g/mol [11] | Corresponds to the addition of two Z groups. |
| Side Chain | Cationic, Basic, Nucleophilic | Neutral, Non-basic, Non-nucleophilic | The guanidinium group is free in Z-Arg-OH and fully protected in Z-Arg(Z)₂-OH. |
| Solubility | Sparingly soluble in water; soluble in dilute acid, DMSO, DMF.[7] | Insoluble in water; soluble in organic solvents (DMF, DCM, THF). | The charged side chain of Z-Arg-OH enhances aqueous solubility, while the bulky, nonpolar Z groups on Z-Arg(Z)₂-OH increase organosolubility. |
| HPLC Retention | Lower retention time on reverse-phase columns. | Significantly higher retention time on reverse-phase columns. | Z-Arg-OH is substantially more polar due to the free guanidinium group. |
Chapter 2: Implications in Synthetic Strategy
The choice between a side-chain protected and unprotected arginine is a critical decision point that dictates the entire synthetic workflow, from coupling conditions to deprotection and purification.
Caption: Workflow based on arginine protection choice.
Reactivity and Side Reactions: The Case for Protection
Using Z-Arg-OH introduces the unprotected guanidino group into the reaction mixture. This group is a strong nucleophile and can compete with the desired N-terminal amine for reaction with the activated carboxylic acid of the incoming amino acid. This can lead to the formation of branched peptides or other undesired adducts, complicating purification and reducing the yield of the target peptide. While primarily used in historical or specific solution-phase syntheses where conditions can be meticulously controlled, its application in modern solid-phase peptide synthesis (SPPS) is limited due to these risks.[13]
In contrast, Z-Arg(Z)₂-OH completely mitigates these side reactions.[2] The two Z groups on the guanidino function effectively mask its nucleophilicity, ensuring that the coupling reaction proceeds cleanly and exclusively at the intended N-terminal amine. This makes it a far more reliable and robust building block for complex syntheses, especially in automated SPPS.
Experimental Protocol: Peptide Coupling
The following is a representative protocol for coupling an arginine derivative to a resin-bound peptide (Peptide-NH-Resin). This protocol highlights the operational simplicity afforded by using the fully protected derivative.
Objective: Couple either Z-Arg-OH or Z-Arg(Z)₂-OH to a growing peptide chain on a solid support.
Materials:
-
Peptide-NH-Resin (1.0 eq)
-
Arginine derivative (Z-Arg-OH or Z-Arg(Z)₂-OH) (3.0 eq)
-
HBTU (2.9 eq)
-
N,N-Diisopropylethylamine (DIEA) (6.0 eq)[2]
-
Dimethylformamide (DMF)
Methodology:
-
Resin Preparation: The Peptide-NH-Resin is swelled in DMF for 30 minutes in a reaction vessel, followed by draining the solvent.
-
Amino Acid Activation: In a separate vial, dissolve the arginine derivative (3.0 eq) and HBTU (2.9 eq) in DMF.
-
Add DIEA (6.0 eq) to the amino acid solution. Allow the mixture to pre-activate for 2-5 minutes. Self-Validating Check: A slight color change (e.g., to pale yellow) is often observed upon addition of DIEA, indicating activation.
-
Coupling Reaction: Add the activated amino acid solution to the swelled resin. Agitate the mixture via nitrogen bubbling or orbital shaking for 2-4 hours at room temperature.
-
Monitoring: To ensure the reaction has gone to completion, a small sample of the resin can be taken and subjected to a Kaiser test. A negative test (beads remain yellow) indicates the absence of free primary amines and a successful coupling.
-
Washing: After the coupling is complete, drain the reaction solution and wash the resin extensively with DMF (3x), Dichloromethane (DCM) (3x), and finally DMF (3x) to remove excess reagents and byproducts.
Causality Behind Choices:
-
Excess Reagents (3.0 eq): Using a stoichiometric excess of the amino acid and coupling reagents drives the reaction to completion, which is critical in solid-phase synthesis where product purification at intermediate steps is not possible.
-
HBTU/DIEA: This is a standard, highly efficient activation system. HBTU converts the carboxylic acid to a reactive ester, and DIEA acts as a non-nucleophilic base to neutralize protonated species and facilitate the reaction.
-
The Z-Arg(Z)₂-OH Advantage: When using Z-Arg(Z)₂-OH, the protocol is straightforward. When using Z-Arg-OH, there is a significant risk that the guanidino group will be acylated by the activated ester, leading to a capped and truncated sequence. This necessitates more rigorous post-synthesis purification and often results in lower overall yield.
Deprotection Strategy
The removal of the Z group(s) is most commonly achieved via catalytic hydrogenolysis.
-
Reagents: Palladium on carbon (Pd/C) catalyst, Hydrogen (H₂) gas.
-
Solvent: Methanol, Acetic Acid, or a mixture.
-
Procedure: The Z-protected peptide is dissolved in the solvent, the Pd/C catalyst is added, and the mixture is stirred under an atmosphere of H₂.
-
Key Distinction:
-
For a peptide made with Z-Arg-OH , only the Nα-Z group of the arginine (and other Z-protected residues) is removed.
-
For a peptide made with Z-Arg(Z)₂-OH , the single step of hydrogenolysis simultaneously removes the Nα-Z group and the two Nω-Z groups from the side chain, liberating the free peptide in one clean operation.[6] This is a significant advantage in terms of synthetic efficiency.
-
Chapter 3: Analytical Characterization
The structural differences between the two derivatives lead to distinct and predictable signatures in common analytical techniques.
NMR Spectroscopy
In ¹H NMR spectroscopy, the differences are pronounced:
-
Z-Arg-OH: The spectrum will show characteristic signals for the exchangeable protons on the guanidinium group. The chemical shifts of the side-chain protons (-CH₂-) are influenced by the positive charge. The benzylic protons (-O-CH₂-Ph) of the single Z group will appear as a singlet integrating to 2H around 5.1 ppm.
-
Z-Arg(Z)₂-OH: The spectrum will lack signals from exchangeable guanidinium protons. The key signature is the presence of three sets of benzylic proton signals, which may overlap, integrating to a total of 6H (2H for the Nα-Z and 4H for the two Nω-Z groups). The chemical shifts of the arginine side-chain protons will be shifted compared to Z-Arg-OH due to the electronic and steric effects of the side-chain Z groups.
Mass Spectrometry and HPLC
-
Mass Spectrometry (MS): The most obvious difference is the mass. The mass of Z-Arg(Z)₂-OH will be 268.27 Da greater than that of Z-Arg-OH, corresponding to the two additional benzyloxycarbonyl groups.
-
High-Performance Liquid Chromatography (HPLC): In reverse-phase HPLC, Z-Arg-OH is significantly more polar and will elute much earlier (shorter retention time) than the much more hydrophobic Z-Arg(Z)₂-OH. This difference is so pronounced that it can be used as a rapid identity check.
Chapter 4: Strategic Selection in Drug Development
The decision to use Z-Arg-OH versus Z-Arg(Z)₂-OH is driven by the specific demands of the project, balancing cost, scale, complexity, and desired purity.
When to Choose Z-Arg-OH:
-
Solution-Phase Synthesis: In well-controlled solution-phase synthesis of simple di- or tri-peptides, where reaction conditions can be fine-tuned to minimize side reactions.
-
Cost-Sensitive Projects: Z-Arg-OH is generally less expensive than its fully protected counterpart.
-
Aqueous Solubility: In rare cases where solubility of the protected amino acid in an aqueous or highly polar medium is required during the coupling step.
When to Choose Z-Arg(Z)₂-OH:
-
Solid-Phase Peptide Synthesis (SPPS): This is the default choice for modern SPPS to ensure the highest possible fidelity and yield by preventing side-chain reactions.[2]
-
Complex and Long Peptides: For the synthesis of peptides with multiple arginine residues or overall long sequences, minimizing the risk of byproduct formation at each step is critical for success.
-
Fragment Condensation: When preparing protected peptide fragments that will be coupled together in a convergent synthesis strategy, ensuring the side chain remains inert is essential.
-
High-Purity APIs: In the development of active pharmaceutical ingredients (APIs), where process control and impurity profiles are rigorously scrutinized, the use of fully protected derivatives is standard practice.
Conclusion
The distinction between Z-Arg-OH and Z-Arg(Z)₂-OH is far more than an academic detail; it is a fundamental strategic choice in peptide chemistry. Z-Arg-OH, with its unprotected side chain, represents an older approach suitable for limited applications, while Z-Arg(Z)₂-OH provides the robustness, reliability, and clean reactivity demanded by modern peptide synthesis and drug development. By fully masking the reactive guanidino group, Z-Arg(Z)₂-OH ensures predictable outcomes, simplifies purification, and ultimately enables the efficient construction of complex arginine-containing molecules. For the Senior Application Scientist, the causality is clear: investing in a fully protected arginine derivative is an investment in the success and integrity of the entire synthetic endeavor.
References
-
Ali, A., et al. (1995). Two new Protecting Groups for the Guanidino Function of arginine. Journal für Praktische Chemie/Chemiker-Zeitung. Available at: [Link]
- Google Patents. (1968). Protection of the guanidino group of arginine during peptide synthesis by the p-nitrocarbobenzoxy group. US3388113A.
-
MDPI. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Available at: [Link]
-
RSC Publishing. (1995). A new t-butyl-based acid-labile protecting group for the guanidine function of Nα-fluorenylmethoxycarbonyl-arginine. Available at: [Link]
-
Wikipedia. Arginine. Available at: [Link]
-
Wiley-VCH. (2009). 1 Protection Reactions. Available at: [Link]
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]
-
ACS Publications. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Available at: [Link]
-
ACS Publications. (2022). Side-Chain Unprotected Fmoc-Arg/His/Tyr-OH Couplings and Their Application in Solid-Phase Peptide Synthesis through a Minimal-Protection/Green Chemistry Strategy. Available at: [Link]
-
Aapptec Peptides. Z-Arg-OH HCl [56672-63-0]. Available at: [Link]
-
Peptides. Z-Arg(Z)2-OH [14611-34-8]. Available at: [Link]
-
Aapptec Peptides. Z-Arg-OH [1234-35-1]. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Arginine - Wikipedia [en.wikipedia.org]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. peptide.com [peptide.com]
- 6. Z-Arg-OH.HCl | 56672-63-0 | Benchchem [benchchem.com]
- 7. Z-Arg-OH - SRIRAMCHEM [sriramchem.com]
- 8. peptide.com [peptide.com]
- 9. chempep.com [chempep.com]
- 10. Z-ARG(Z)2-OH(14611-34-8) 1H NMR [m.chemicalbook.com]
- 11. peptide.com [peptide.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Safe Handling of Nα,Nω-Dicarbobenzoxy-L-arginine
For Researchers, Scientists, and Drug Development Professionals
Introduction for the Modern Researcher
Nα,Nω-Dicarbobenzoxy-L-arginine (CAS: 53934-75-1), a key reagent in peptide synthesis and various biochemical applications, is a compound frequently handled in advanced research settings.[1][2] As a doubly protected amino acid, its primary role is to serve as a stable building block, enabling precise and controlled chemical reactions. This guide moves beyond the standard, often generic, format of a Material Safety Data Sheet (MSDS). It is designed to provide you, the research professional, with a deeper, more practical understanding of its safety profile, grounded in the causality behind established protocols. Our objective is not just to list procedures, but to build a framework of informed caution, ensuring that your work is both innovative and safe.
Chapter 1: A Comprehensive Assessment of the Hazard Profile
The toxicological profile of Nα,Nω-Dicarbobenzoxy-L-arginine itself has not been exhaustively investigated.[3][4] This is a critical data gap that necessitates a conservative approach to safety. Our assessment, therefore, is built upon the known properties of analogous chemical structures, such as other protected amino acids and L-arginine derivatives. The primary hazards are associated with its physical form as a fine powder and potential as a mild irritant.
The causality for irritation stems from two main aspects:
-
Particulate Irritation: As a fine, light powder, the compound can easily become airborne, leading to mechanical irritation of the respiratory tract and eyes.[3][5]
-
Chemical Irritation: While generally stable, contact with moisture on the skin, in the eyes, or on mucous membranes could potentially lead to minor chemical irritation.[3][6]
The following table summarizes the potential hazards. It is imperative to treat these as probable risks until specific toxicological data for this compound becomes available.
| Hazard Classification | Potential Effect | Rationale and Source (Based on Analogous Compounds) |
| Eye Irritation | May cause irritation, redness, and discomfort. | Fine particulates can cause mechanical abrasion. Similar compounds are listed as eye irritants.[3][6] |
| Skin Irritation | May cause mild irritation upon prolonged contact. | Potential for erythema (redness) and edema with repeated exposure.[3] |
| Respiratory Tract Irritation | Inhalation of dust may irritate the nose, throat, and lungs. | A common hazard for fine chemical powders; can lead to coughing and shortness of breath.[3][4] |
| Digestive Tract Irritation | Ingestion may cause gastrointestinal discomfort. | Assumed based on general principles for non-food grade laboratory chemicals.[3] |
Chapter 2: The Researcher's Shield - A Protocol for Personal Protective Equipment (PPE)
Effective use of PPE is the cornerstone of laboratory safety. The selection of PPE should not be a matter of routine, but a deliberate, risk-informed decision. For Nα,Nω-Dicarbobenzoxy-L-arginine, the primary risks are particulate inhalation and contact with skin and eyes.
Mandatory PPE Protocol
-
Eye Protection: Wear chemical safety goggles with side shields that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[3][7] Causality: Standard safety glasses are insufficient as they do not protect against airborne particulates that can easily enter from the sides, top, or bottom. Goggles provide a seal around the eyes, offering comprehensive protection.[8]
-
Hand Protection: Wear chemical-resistant nitrile gloves. Inspect gloves for any signs of damage before use. Causality: Nitrile provides a robust barrier against incidental contact with fine chemicals. It is crucial to change gloves immediately if they become contaminated to prevent the spread of the chemical to other surfaces or personal items.
-
Body Protection: A full-length laboratory coat must be worn and kept fastened. Causality: This prevents the chemical from contaminating personal clothing and minimizes skin contact.[7]
-
Respiratory Protection: When handling quantities that may generate dust, or if working outside of a certified chemical fume hood, a NIOSH/MSHA-approved N95 respirator or a European Standard EN 149 respirator is required.[3][7] Causality: The primary route of exposure is inhalation of the fine powder. A certified respirator is the only effective way to prevent these particles from entering the respiratory system.
Chapter 3: The Safe Workspace - Engineering Controls & Handling
A self-validating protocol relies on a combination of proper technique and a controlled environment.
Engineering Controls
-
Primary Control: All weighing and handling of the solid compound should be performed within a certified chemical fume hood or a powder containment hood. This is the most critical step in preventing respiratory exposure.[8]
-
Secondary Control: Ensure the laboratory has adequate general ventilation. Eyewash stations and safety showers must be located in immediate proximity to the handling area.
Step-by-Step Protocol for Weighing and Solution Preparation
-
Preparation: Before bringing the chemical into the fume hood, decontaminate the work surface and place a weigh paper on the analytical balance.
-
Don PPE: Put on all required PPE as determined by the workflow in Chapter 2.
-
Chemical Transfer: Retrieve the container from its storage location. Inside the fume hood, open the container slowly to avoid disturbing the fine powder.
-
Weighing: Use a spatula to carefully transfer the desired amount of powder onto the weigh paper. Perform this action slowly and close to the surface to minimize dust generation. Avoid any tapping or shaking of the container or spatula.
-
Container Sealing: Securely close the primary container immediately after weighing.
-
Dissolution: Place a beaker containing the appropriate solvent on a stir plate within the fume hood. Carefully fold the weigh paper and add the powder to the solvent. If possible, submerge the tip of the weigh paper into the solvent before releasing the powder to further prevent aerosolization.
-
Cleanup: Dispose of the contaminated weigh paper and any used gloves into a designated, sealed waste container inside the fume hood.
-
Decontamination: Wipe down the spatula, the balance, and the work surface within the fume hood with an appropriate solvent-dampened cloth.
Chapter 4: When Things Go Wrong - Emergency Response Protocols
Rapid and correct response to an exposure or spill is critical. These protocols are designed to be clear and actionable.
Emergency Response Decision Flow
Detailed First-Aid Procedures
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[8]
-
Skin Contact: Take off contaminated clothing immediately.[8] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[3][8]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, making sure to lift the upper and lower eyelids.[3] Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cups of water or milk.[3] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.
Chapter 5: Chemical & Physical Data for the Synthetic Chemist
Understanding the physical properties and chemical stability is essential for experimental design and safe storage.
| Property | Value | Source(s) |
| CAS Number | 53934-75-1 | [1][3][7] |
| Molecular Formula | C22H26N4O6 | [1][3][7] |
| Molecular Weight | 442.47 g/mol | [1][3][7] |
| Appearance | White to off-white powder/crystals (based on related compounds) | |
| Refractive Index | ~1.593 | [3] |
| Storage Temperature | Room Temperature or 2-8°C | [3][7] |
| Solubility | Soluble in water (based on L-Arginine) |
Stability and Reactivity
-
Chemical Stability: The compound is generally stable under recommended storage conditions.[3] However, like many protected amino acids, it can be sensitive to moisture and light over long periods.[3][6]
-
Incompatible Materials: Avoid strong oxidizing agents.[3] Causality: The arginine side chain and the benzyloxycarbonyl protecting groups can be susceptible to oxidation, which could compromise the integrity of the molecule and lead to potentially hazardous decomposition.
-
Hazardous Decomposition Products: Upon thermal decomposition or combustion, the compound may release toxic and irritating fumes, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[3][4]
Conclusion
The safe handling of Nα,Nω-Dicarbobenzoxy-L-arginine is predicated on a vigilant and informed approach. By understanding the reasons behind safety protocols—recognizing the risks of fine particulates, protecting against potential irritants, and planning for emergencies—researchers can create a self-validating system of safety. Adherence to the detailed PPE, handling, and emergency protocols outlined in this guide will empower you to conduct your research with the highest degree of scientific integrity and personal safety.
References
-
PureSynth. (n.d.). NalphaNomega-Dicarbobenzoxy-L-Arginine 98.0%. Retrieved from [Link]
-
HiMedia Laboratories. (n.d.). L-Arginine. Retrieved from [Link]
-
PubChem. (n.d.). (E)-N
5-(Amino(((benzyloxy)carbonyl)amino)methylidene)-N2-((benzyloxy)carbonyl)-L-ornithine. Retrieved from [Link] -
L-Arginine - SDS (Safety Data Sheet). (2024, February 1). Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. pure-synth.com [pure-synth.com]
- 3. Nalpha,Nomega-Dicarbobenzoxy-L-arginine 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 4. Boiling Point (BP) and Melting Point (MP) Reference Table | AAT Bioquest [aatbio.com]
- 5. Nalpha-Fmoc-L-arginine | C21H24N4O4 | CID 4439755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. himedialabs.com [himedialabs.com]
- 8. Nalpha-Carbobenzoxy-L-arginine | 1234-35-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Arginine-Rich Peptides Utilizing Z-Arg(Z)₂-OH
Abstract
Arginine-rich peptides (ARPs) are crucial in various biological processes and represent a promising class of therapeutic agents, including cell-penetrating peptides (CPPs) and antimicrobial peptides.[1] However, their chemical synthesis is notoriously challenging due to the highly basic and nucleophilic nature of the arginine guanidinium side chain. These properties can lead to significant side reactions, peptide aggregation, and consequently, low purity and yield. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of N-α,N-ω,N-ω'-tribenzyloxycarbonyl-L-arginine (Z-Arg(Z)₂-OH) as a robust building block to overcome these synthetic hurdles. We will explore the underlying chemical principles, provide validated, step-by-step protocols for solid-phase peptide synthesis (SPPS), and offer expert insights into troubleshooting and optimization.
The Unique Challenge of Synthesizing Arginine-Rich Peptides
The guanidinium group of arginine (pKa ≈ 12.5) is protonated under most physiological and synthetic conditions, which is key to its biological function.[2] However, during chemical synthesis, this same feature presents several obstacles:
-
Side-Chain Reactivity: The unprotected guanidino group can engage in undesirable side reactions. A primary concern is the intramolecular cyclization of an activated arginine residue to form a stable and unreactive δ-lactam, which terminates peptide chain elongation.[2][3]
-
Aggregation: The high density of positive charges in ARPs can lead to strong electrostatic interactions, causing the peptide chains to aggregate on the solid support. This aggregation can hinder solvent and reagent access, leading to incomplete reactions and deletion sequences.
-
Solubility Issues: Both the protected and deprotected peptides can exhibit poor solubility in standard organic solvents used for synthesis and purification, complicating handling and isolation.
-
Protecting Group Instability: Many common arginine side-chain protecting groups, such as Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), can be sterically hindering and may require extended, harsh cleavage conditions that can be detrimental to the final peptide's quality.[3][4]
To navigate these challenges, a protection strategy that effectively neutralizes the reactivity of the guanidinium group throughout the synthesis is paramount.
Z-Arg(Z)₂-OH: A Chemically Robust Solution
Z-Arg(Z)₂-OH is an arginine derivative where the α-amino group and both ω-nitrogens of the side-chain guanidinium group are protected by the benzyloxycarbonyl (Z or Cbz) group.[5] This comprehensive protection scheme offers several distinct advantages.
Causality Behind the Choice of Z-Arg(Z)₂-OH:
-
Complete Guanidinium Masking: The two Z groups on the side chain effectively mask the nucleophilicity of the guanidinium moiety, preventing side reactions like δ-lactam formation.
-
Reduced Racemization: Urethane-based protecting groups like the Z group are known to significantly suppress racemization during the carboxyl group activation step, which is a critical factor for maintaining the stereochemical integrity of the peptide.[6][7][8]
-
Orthogonality in Boc-SPPS: The Z groups are stable to the moderately acidic conditions used for the removal of the N-α-Boc group (e.g., trifluoroacetic acid in DCM) in Boc-based solid-phase synthesis. This orthogonality is essential for the stepwise elongation of the peptide chain without premature side-chain deprotection.[9]
-
Enhanced Solubility: The lipophilic nature of the three Z groups can improve the solubility of the protected arginine building block in organic solvents commonly used in peptide synthesis.
While primarily utilized in Boc-SPPS and solution-phase synthesis, the principles of its use are instructive for any peptide chemist tackling ARPs.
Core Methodologies: Coupling and Deprotection
Activation and Coupling Strategies
The choice of coupling reagent is critical for efficiently incorporating Z-Arg(Z)₂-OH while minimizing side reactions. The goal is to form an active ester of the carboxylic acid that will react rapidly with the N-terminal amine of the resin-bound peptide.
-
Carbodiimides (e.g., DCC, DIC): These are classic coupling reagents. When used, an additive such as 1-hydroxybenzotriazole (HOBt) or OxymaPure is essential to suppress racemization and improve efficiency.[6][10] Diisopropylcarbodiimide (DIC) is preferred for SPPS as its urea byproduct is soluble, unlike that of dicyclohexylcarbodiimide (DCC).[10]
-
Onium Salts (Phosphonium & Aminium/Uronium): Reagents like HBTU, HATU, and PyBOP are highly efficient and lead to rapid couplings.[10] They are generally the reagents of choice for hindered couplings. However, a key consideration with aminium/uronium reagents (HBTU, HATU) is the potential for a side reaction where the reagent itself guanidinylates the free N-terminal amine, causing irreversible chain termination.[11] This is more problematic if the coupling reaction is slow or if excess coupling reagent is used. Phosphonium reagents like PyBOP do not carry this risk.[6]
Table 1: Comparison of Common Coupling Reagents for Z-Arg(Z)₂-OH
| Reagent Class | Examples | Advantages | Disadvantages |
| Carbodiimides | DIC | Cost-effective, simple byproducts (when using DIC). | Slower kinetics, higher risk of racemization without additives.[6] |
| Aminium/Uronium | HBTU, HATU | Very fast and efficient, widely used in automated synthesis.[10] | Potential for N-terminal guanidinylation side reaction. HATU is based on the explosive HOAt.[6] |
| Phosphonium | PyBOP | Fast and efficient, no risk of guanidinylation.[6] | Byproducts can be more difficult to remove. |
| Fluoronium | TFFH | Effective for coupling N-terminal arginine residues to avoid lactam formation.[12] | Less commonly used than onium salts. |
Final Deprotection and Cleavage
The Z groups are robust and require strong acidic conditions for their removal. This step is performed concurrently with the cleavage of the peptide from the resin at the end of the synthesis.
-
Strong Acids: The most common reagent for removing Z groups is anhydrous Hydrogen Fluoride (HF).[9] Alternative strong acids include trifluoromethanesulfonic acid (TFMSA). These are highly corrosive and toxic reagents requiring specialized equipment and handling procedures.
-
Scavengers: During acid-mediated cleavage, the cleaved Z groups can form reactive benzyl cations. These cations can alkylate sensitive residues in the peptide, such as Tryptophan (Trp) and Methionine (Met). To prevent this, "scavenger" molecules are added to the cleavage cocktail to trap these reactive species. Anisole is a common and effective scavenger for this purpose.[9][13]
Experimental Protocols
These protocols are designed for manual Boc-based solid-phase peptide synthesis (SPPS) on a 0.1 mmol scale.
Protocol 1: Boc-SPPS Cycle for Arginine-Rich Peptides
This protocol outlines a single cycle of amino acid addition. The workflow is visualized in the diagram below.
Materials:
-
Peptide-resin (e.g., Boc-Gly-PAM resin)
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Boc-protected amino acid (3 eq., e.g., Boc-Leu-OH)
-
Boc-Arg(Z)₂-OH (3 eq.)
-
Coupling Reagent: DIC (3 eq.) and HOBt (3 eq.)
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30-60 minutes in the reaction vessel. Drain the DCM.
-
Boc Deprotection:
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate for 2 minutes, then drain.
-
Add a fresh solution of 50% TFA in DCM.
-
Agitate for 30 minutes. Drain the solution.[9]
-
-
Washing: Wash the resin sequentially with DCM (3x), Isopropanol (1x), and DCM (3x) to remove residual acid and byproducts.
-
Neutralization:
-
Wash the resin with a solution of 10% DIEA in DCM (2x, 2 minutes each). This step is crucial to neutralize the protonated N-terminal amine.
-
Wash the resin thoroughly with DCM (5x) to remove excess base.[9]
-
-
Amino Acid Coupling (for non-Arg residues):
-
In a separate vial, dissolve the next Boc-amino acid (3 eq.) and HOBt (3 eq.) in a minimal amount of DMF. Add DIC (3 eq.) and allow to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate for 1-2 hours.
-
-
Coupling Z-Arg(Z)₂-OH:
-
Follow the same procedure as step 5, using Boc-Arg(Z)₂-OH. Due to its bulk, coupling times may need to be extended.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a free primary amine is no longer present).
-
If the coupling is incomplete, repeat the coupling step with fresh reagents.
-
Once complete, wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat: Return to Step 2 for the next amino acid in the sequence.
Caption: Boc-SPPS workflow for one cycle of amino acid addition.
Protocol 2: HF Cleavage and Final Deprotection
WARNING: Anhydrous Hydrogen Fluoride (HF) is extremely hazardous and must only be used by trained personnel in a specialized, dedicated apparatus.
Materials:
-
Peptidyl-resin (dried under vacuum)
-
Anisole (scavenger)
-
Anhydrous Hydrogen Fluoride (HF)
-
HF cleavage apparatus
-
Cold diethyl ether
Procedure:
-
Preparation: Place the dried peptidyl-resin in the reaction vessel of the HF apparatus. Add the appropriate scavenger, typically anisole (1.0 mL per gram of resin).[9]
-
HF Condensation: Cool the reaction vessel to 0°C. Condense anhydrous HF into the vessel (approx. 10 mL per gram of resin).
-
Cleavage Reaction: Stir the mixture at 0°C for 1-2 hours.
-
HF Evaporation: Remove the HF under a stream of inert gas (e.g., nitrogen), followed by high vacuum.
-
Peptide Precipitation:
-
Wash the residue with cold diethyl ether to precipitate the crude peptide and dissolve the organic scavengers.
-
Triturate the solid to break it up.
-
-
Collection: Collect the precipitated peptide by filtration or centrifugation. Wash again with cold diethyl ether.
-
Drying: Dry the crude peptide product under vacuum.
Caption: Logic diagram for preventing side reactions during cleavage.
Protocol 3: Peptide Purification and Analysis
Materials:
-
Crude peptide
-
Solvent A: 0.1% TFA in HPLC-grade water
-
Solvent B: 0.1% TFA in HPLC-grade acetonitrile (ACN)
-
Reversed-phase HPLC (RP-HPLC) system with a C18 column
-
Lyophilizer
-
Mass spectrometer (e.g., ESI-MS)
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., aqueous ACN or a buffer containing guanidine hydrochloride for poorly soluble peptides). Filter the solution to remove particulates.
-
RP-HPLC Purification:
-
Equilibrate the C18 column with a low percentage of Solvent B (e.g., 5%).
-
Inject the peptide solution.
-
Elute the peptide using a linear gradient of Solvent B. A typical gradient for ARPs might be 5-60% Solvent B over 30-60 minutes. The high charge of ARPs often requires a shallower gradient for good resolution.[14][15]
-
Monitor the elution at 220 nm and 280 nm.
-
-
Fraction Collection: Collect the fractions corresponding to the main product peak.
-
Analysis: Analyze the collected fractions by mass spectrometry to confirm the identity and purity of the peptide.
-
Lyophilization: Pool the pure fractions and freeze-dry (lyophilize) to obtain the final peptide as a fluffy white powder.
Troubleshooting Common Issues
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency | - Steric hindrance from Z-Arg(Z)₂-OH.- Peptide aggregation on the resin. | - Switch to a more powerful coupling reagent (e.g., HATU).- Double the coupling time or perform a second coupling.- Use a solvent like N-methyl-2-pyrrolidone (NMP) which can disrupt aggregation. |
| Incomplete Final Deprotection | - Insufficient cleavage time or HF volume.- Inefficient scavenger activity. | - Extend the HF cleavage time to 2-3 hours.- Ensure an adequate ratio of cleavage cocktail to resin.- Verify the quality and quantity of scavengers. |
| Side Products Observed in MS | - Alkylation of sensitive residues (e.g., +90 Da on Trp).- Deletion sequences from incomplete coupling. | - Increase the amount and variety of scavengers in the cleavage cocktail.- Re-optimize the coupling protocol (see "Low Coupling Efficiency").- Purify carefully using high-resolution RP-HPLC. |
| Poor Peptide Solubility | - High charge density of the deprotected ARP. | - Dissolve the crude peptide in solutions containing chaotropic agents like 6M guanidine HCl before HPLC injection.- Use TFA as an ion-pairing agent in HPLC solvents to improve chromatographic behavior.[16] |
Conclusion
The synthesis of arginine-rich peptides is a formidable but achievable task. The use of the fully protected Z-Arg(Z)₂-OH building block provides a robust strategy to mitigate common side reactions, particularly δ-lactam formation, that plague syntheses using less-protected arginine derivatives. By combining this building block with optimized coupling protocols, appropriate cleavage strategies, and systematic purification, researchers can successfully produce high-purity ARPs for a wide range of applications in research and drug development. The protocols and insights provided herein serve as a validated starting point for tackling these challenging yet rewarding synthetic targets.
References
-
El-Sayed, A., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. Available at: [Link]
-
El-Sayed, A., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. ResearchGate. Available at: [Link]
-
El-Sayed, A., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Publishing. Available at: [Link]
-
Giraud, M., et al. (2000). Synthesis of different types of dipeptide building units containing N- or C-terminal arginine for the assembly of backbone cyclic peptides. PubMed. Available at: [Link]
-
Sharma, A., et al. (2018). Side reactions in peptide synthesis: An overview. Bibliomed. Available at: [Link]
-
Seebach, D., et al. (2004). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. Available at: [Link]
-
Derksen, A., et al. (2023). Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis. MDPI. Available at: [Link]
-
Luxembourg Bio Technologies. Coupling Reagents. Luxembourg Bio Technologies. Available at: [Link]
-
Bruno, F., et al. (2023). Novel Arginine- and Proline-Rich Candidacidal Peptides Obtained through a Bioinformatic Approach. PMC. Available at: [Link]
-
Aapptec Peptides. Boc-Arg(Z)2-OH [51219-19-3]. Aapptec Peptides. Available at: [Link]
- Barany, G., et al. (2008). Methods for the synthesis of arginine-containing peptides. Google Patents.
-
Mező, G., et al. (2016). Accepted manuscript Published in: Tetrahedron Letters, 57:546-548 (2016). Tetrahedron Letters. Available at: [Link]
-
Meloni, A., et al. (2020). Cationic Arginine-Rich Peptides (CARPs): A Novel Class of Neuroprotective Agents With a Multimodal Mechanism of Action. Frontiers. Available at: [Link]
-
AAPPTEC Peptides. Coupling Reagents. AAPPTEC Peptides. Available at: [Link]
-
Mitrev, Y., et al. (2025). Derivatizing Agent Selection for Hydrophilic Lysine- and Arginine-Containing Tetradecapeptide Analysis in Human Plasma by RP HPLC-MS/MS. MDPI. Available at: [Link]
-
Turner, J.J., et al. (2010). Synthesis and Splice-Redirecting Activity of Branched, Arginine-Rich Peptide Dendrimer Conjugates of Peptide Nucleic Acid Oligonucleotides. PMC. Available at: [Link]
-
Albericio, F., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. MDPI. Available at: [Link]
-
AAPPTEC. Amino Acid Derivatives for Peptide Synthesis. AAPPTEC. Available at: [Link]
-
Liu, Y., et al. (2022). Side-Chain Unprotected Fmoc-Arg/His/Tyr-OH Couplings and Their Application in Solid-Phase Peptide Synthesis through a Minimal-Protection/Green Chemistry Strategy. ACS Publications. Available at: [Link]
-
Y-L, L., et al. (2022). Epimerisation in Peptide Synthesis. PMC. Available at: [Link]
-
Reddit. (2019). What are some strategies to reduce side-reactions in a Grignard reaction? Reddit. Available at: [Link]
-
Mant, C.T., & Hodges, R.S. (2002). HPLC Analysis and Purification of Peptides. PMC. Available at: [Link]
-
Nowick, J. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab. Available at: [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]
-
PhytoChem. The Role of Protected Amino Acids: Focus on Z-Gln-OH in Synthesis. PhytoChem. Available at: [Link]
-
ResearchGate. (2026). Quantification of arginine-rich cyclic cell-penetrating peptide-lipid conjugates using trifluoracetic acid-based UPLC-MS/MS analysis. ResearchGate. Available at: [Link]
-
The Royal Society of Chemistry. Experimental procedures Solid phase peptide synthesis (SPPS). The Royal Society of Chemistry. Available at: [Link]
-
Mant, C.T., & Hodges, R.S. (2002). HPLC Analysis and Purification of Peptides. Springer Nature Experiments. Available at: [Link]
-
ResearchGate. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate. Available at: [Link]
-
Albericio, F., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. PMC. Available at: [Link]
-
Derksen, A., et al. (2023). Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis. FULIR. Available at: [Link]
-
DU Chem. (2014). Methods and protocols of modern solid phase peptide synthesis. DU Chem. Available at: [Link]
-
Eiríksdóttir, E., et al. (2013). Interaction of Arginine-Rich Cell-Penetrating Peptides with an Artificial Neuronal Membrane. PLOS ONE. Available at: [Link]
-
Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. Available at: [Link]
Sources
- 1. Frontiers | Cationic Arginine-Rich Peptides (CARPs): A Novel Class of Neuroprotective Agents With a Multimodal Mechanism of Action [frontiersin.org]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. EP1968995A1 - Methods for the synthesis of arginine-containing peptides - Google Patents [patents.google.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bachem.com [bachem.com]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. Synthesis of different types of dipeptide building units containing N- or C-terminal arginine for the assembly of backbone cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 14. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HPLC Analysis and Purification of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation of Z-Arg(Z)-OH Active Esters for Peptide Coupling
Introduction
In the realm of peptide synthesis, the strategic activation of the carboxylic acid group of an N-protected amino acid is a cornerstone of forming the peptide bond.[1] Among the vast repertoire of protected amino acids, Nα,Nω-dibenzyloxycarbonyl-L-arginine (Z-Arg(Z)-OH) presents unique challenges and opportunities. The dual Z-protection scheme, safeguarding both the alpha-amino group and the side-chain guanidinium function, is a classic strategy. The benzyloxycarbonyl (Z or Cbz) group, introduced by Bergmann and Zervas, was a revolutionary development in peptide chemistry, enabling controlled peptide bond formation while preventing unwanted side reactions.[2]
The guanidinium side chain of arginine is highly basic and nucleophilic, necessitating robust protection to prevent side reactions during coupling, such as δ-lactam formation.[3] While modern protecting groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) are prevalent in Fmoc-based solid-phase peptide synthesis (SPPS), the Z-group remains highly relevant, particularly in solution-phase synthesis and for specific applications where its stability and removal conditions are advantageous.
This guide provides an in-depth exploration of the preparation of active esters of Z-Arg(Z)-OH. Active esters are moderately reactive, often stable and isolable derivatives that facilitate peptide bond formation with a reduced risk of racemization compared to more aggressive activation methods.[4] We will delve into the mechanistic rationale behind various activation strategies, provide detailed, field-proven protocols, and offer insights to guide researchers, scientists, and drug development professionals in achieving efficient and high-fidelity peptide couplings.
The Imperative of Carboxyl Group Activation
The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically unfavorable process that requires high temperatures, conditions unsuitable for delicate peptide structures. Therefore, the carboxyl group must be converted into a more reactive species, an "activated" form, that is susceptible to nucleophilic attack by the amino group of the incoming amino acid or peptide.[1]
Active esters fulfill this role admirably. They are compounds where the hydroxyl group of the carboxylic acid is replaced by an electron-withdrawing group, enhancing the electrophilicity of the carbonyl carbon. The choice of the activating agent and the resulting active ester is critical, influencing reaction kinetics, yield, and the preservation of stereochemical integrity (i.e., minimizing racemization).[4][5] For urethane-protected amino acids like Z-Arg(Z)-OH, the risk of racemization is generally low, as the protecting group disfavors the formation of the primary racemization pathway, the 5(4H)-oxazolone intermediate.[5][6]
Key Activation Strategies for Z-Arg(Z)-OH
The preparation of Z-Arg(Z)-OH active esters primarily revolves around two main classes of activating agents: carbodiimides and, to a lesser extent, pre-formed activated reagents like phosphonium or aminium salts, although the latter are more common for in situ activation.
Carbodiimide-Mediated Esterification
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are powerful dehydrating agents widely used to form active esters.[7][8] The mechanism involves the reaction of the carboxylic acid with the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate can then be intercepted by a nucleophilic "ester-forming" alcohol, such as N-hydroxysuccinimide (HOSu or NHS) or p-nitrophenol (HONp), to yield the desired active ester.
A critical aspect of this method is the management of the major byproduct, the corresponding N,N'-disubstituted urea (e.g., dicyclohexylurea, DCU). DCU is notoriously insoluble in many organic solvents, which can be advantageous for its removal by simple filtration in solution-phase synthesis but makes DCC unsuitable for solid-phase applications.[7][9] DIC is often preferred in SPPS as its urea byproduct is more soluble.[7]
Common Active Esters Formed via Carbodiimides:
-
N-Hydroxysuccinimide (NHS) Esters (Z-Arg(Z)-OSu): NHS esters are among the most popular active esters. They exhibit a good balance of reactivity and stability, allowing for their isolation, purification, and storage. They are reactive enough to couple efficiently with amines but are also reasonably stable to hydrolysis, even permitting their use in partially aqueous solutions.[5]
-
p-Nitrophenyl (ONp) Esters (Z-Arg(Z)-ONp): p-Nitrophenyl esters were historically significant and are still valuable.[10] The p-nitrophenoxy group is a good leaving group, facilitating the coupling reaction. The release of the yellow p-nitrophenolate anion can also be used for spectrophotometric monitoring of the reaction progress.[11]
-
Pentafluorophenyl (OPfp) Esters: These are highly reactive esters, more so than NHS or ONp esters, due to the strong electron-withdrawing nature of the pentafluorophenyl group. They are particularly useful for coupling sterically hindered amino acids.[12]
Workflow for Carbodiimide-Based Active Ester Synthesis
The general workflow for preparing active esters using carbodiimides is a straightforward and well-established process.
Caption: General workflow for carbodiimide-mediated synthesis of active esters.
Experimental Protocols
A Note on Safety: Always handle reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. DCC is a potent skin sensitizer.
Protocol 1: Preparation of Z-Arg(Z)-OSu using DCC
This protocol details the synthesis of the N-hydroxysuccinimide ester of Z-Arg(Z)-OH, a versatile and widely used activated intermediate.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| Z-Arg(Z)-OH | 542.57 | 5.43 g (10 mmol) | 1.0 |
| N-Hydroxysuccinimide (HOSu) | 115.09 | 1.15 g (10 mmol) | 1.0 |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 206.33 | 2.27 g (11 mmol) | 1.1 |
| Ethyl Acetate (EtOAc), anhydrous | - | ~100 mL | - |
| Petroleum Ether (or Hexanes) | - | As needed for crystallization | - |
Procedure:
-
Dissolution: In a 250 mL round-bottom flask, dissolve Z-Arg(Z)-OH (5.43 g, 10 mmol) and N-hydroxysuccinimide (1.15 g, 10 mmol) in approximately 50 mL of anhydrous ethyl acetate. Stir the solution with a magnetic stir bar until all solids are dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5°C.
-
Activation: While maintaining the temperature at 0-5°C, add a solution of DCC (2.27 g, 11 mmol) in 20 mL of anhydrous ethyl acetate dropwise over 15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form almost immediately.
-
Reaction: Allow the reaction mixture to stir at 0-5°C for 2 hours, and then let it slowly warm to room temperature and stir for an additional 18-20 hours.
-
Byproduct Removal: After the reaction is complete, filter the mixture through a sintered glass funnel to remove the precipitated DCU. Wash the DCU cake with a small amount of cold ethyl acetate (~2 x 15 mL) to recover any entrained product.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator. This will yield a crystalline or semi-solid residue.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethyl acetate/petroleum ether. Dissolve the residue in a minimal amount of hot ethyl acetate and then add petroleum ether until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then place it in a refrigerator (4°C) to complete crystallization.
-
Isolation and Drying: Collect the crystalline Z-Arg(Z)-OSu by filtration, wash with cold petroleum ether, and dry under vacuum. The expected yield is typically around 80%.
Protocol 2: Preparation of Z-Arg(Z)-ONp using DCC
This protocol describes the synthesis of the p-nitrophenyl ester, another classic active ester derivative.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| Z-Arg(Z)-OH | 542.57 | 5.43 g (10 mmol) | 1.0 |
| p-Nitrophenol (HONp) | 139.11 | 1.67 g (12 mmol) | 1.2 |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 206.33 | 2.06 g (10 mmol) | 1.0 |
| Ethyl Acetate (EtOAc), anhydrous | - | ~150 mL | - |
| Ethanol (EtOH) | - | As needed for crystallization | - |
Procedure:
-
Dissolution: Dissolve Z-Arg(Z)-OH (5.43 g, 10 mmol) and p-nitrophenol (1.67 g, 12 mmol) in approximately 100 mL of anhydrous ethyl acetate in a 250 mL round-bottom flask.
-
Cooling: Cool the solution to 0°C in an ice-water bath.
-
Activation: Add DCC (2.06 g, 10 mmol) to the cooled solution while stirring.
-
Reaction: Stir the mixture for 30 minutes at 0°C, and then for 1 hour at room temperature. The DCU byproduct will precipitate out.
-
Byproduct Removal: Filter off the DCU and wash the precipitate with ethyl acetate.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Purification: Dissolve the resulting residue in hot ethanol. Allow the solution to cool to induce crystallization. Collect the crystals by filtration, wash with cold ethanol, and recrystallize again from hot ethanol if necessary to achieve high purity.
-
Isolation and Drying: Dry the purified crystals of Z-Arg(Z)-ONp under vacuum. Yields are typically in the range of 85-90%.
Coupling the Active Ester: The Final Step
Once the Z-Arg(Z)-OH active ester is prepared and purified, it is ready for the coupling reaction. The active ester is reacted with the N-terminally deprotected amino acid or peptide. The reaction is typically carried out in a polar aprotic solvent like DMF.[12]
General Coupling Procedure:
-
Dissolve the amino component (e.g., H-Peptide-Resin or H-AA-OR) in DMF.
-
If the amino component is a hydrochloride or trifluoroacetate salt, add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (1-2 equivalents) to liberate the free amine.
-
Add a solution of the Z-Arg(Z)-OH active ester (typically 1.1-1.5 equivalents) in DMF to the amine solution.
-
Allow the reaction to proceed at room temperature for several hours to overnight.
-
Monitor the reaction for completion using a suitable method (e.g., Kaiser test for solid-phase synthesis).[3]
-
Upon completion, proceed with the appropriate workup or washing protocol to remove excess reagents and byproducts like HOSu or HONp.
Sources
- 1. jpt.com [jpt.com]
- 2. Z-Arg-OH.HCl | 56672-63-0 | Benchchem [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Active ester-based peptide bond formation and its application in peptide synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. bachem.com [bachem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. researchgate.net [researchgate.net]
- 11. p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. thieme-connect.de [thieme-connect.de]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Z-Arg(Z)-OH Deprotection
Ticket ID: #ARG-Z-002
Topic: Incomplete cleavage of
Executive Summary & Mechanistic Insight
The Problem: Users frequently report obtaining H-Arg(Z)-OH (mono-protected species) instead of the desired H-Arg-OH (fully deprotected L-Arginine).
The Science (Why it fails):
While the
Core Solution Strategy: To drive the reaction to completion, you must disrupt this coordination. This is most effectively achieved by protonating the guanidine using an acidic additive during hydrogenolysis or utilizing a strong acidolysis method (HBr).
Diagnostic Logic Flow
Before altering your protocol, confirm the nature of the impurity using this decision matrix.
Figure 1: Troubleshooting logic flow for identifying Z-Arg(Z)-OH deprotection failure modes.
Standard Operating Procedures (SOPs)
Protocol A: Catalytic Hydrogenolysis (The "Acidic Spike" Method)
Best for: Scaling up and avoiding harsh chemical scavengers.
The Fix: Adding dilute acid prevents the guanidine from binding to the Pd surface.
-
Dissolution: Dissolve Z-Arg(Z)-OH (1.0 eq) in Methanol (MeOH).
-
Critical: If solubility is poor, add Acetic Acid (AcOH) up to 10% v/v.
-
-
Acidification: Add 1.0 - 2.0 equivalents of 1M HCl (aqueous or in dioxane).
-
Why? This converts the forming Arginine into Arginine-HCl, which does not poison the catalyst.
-
-
Catalyst: Add 10 wt% Pd/C (Palladium on Carbon).[1][2][3] Use a high loading (10-20% by weight of the substrate).
-
Note: Ensure the catalyst is wet (50%
) to minimize ignition risk.
-
-
Hydrogenation: Sparge with
gas or apply 30-50 psi on a Parr shaker.-
Duration: 12–24 hours. The side chain Z group is slow to leave.
-
-
Workup: Filter through Celite to remove Pd/C. Concentrate the filtrate.
-
Result: You will obtain H-Arg-OH·2HCl (Dihydrochloride salt).
-
Protocol B: Acidolysis (The "Nuclear" Option)
Best for: Stubborn cases where hydrogenation fails due to sulfur contaminants.
The Fix: Using HBr in Acetic Acid cleaves the carbamate bond via an
-
Preparation: Place Z-Arg(Z)-OH (1 mmol) in a round-bottom flask.
-
Reagent: Add 33% HBr in Acetic Acid (5 mL).
-
Safety: This reagent fumes. Work in a fume hood.
-
-
Scavenger (Optional but Recommended): Add Thioanisole (2 eq).
-
Why? Although Z groups generate benzyl bromide (volatile), benzyl cations can occasionally alkylate the Trp or Tyr residues if present in a peptide. For pure amino acid, this is less critical but good practice.
-
-
Reaction: Stir at Room Temperature for 1–2 hours.
-
Precipitation: Pour the reaction mixture into cold Diethyl Ether (
). -
Isolation: Centrifuge or filter the white precipitate (H-Arg-OH·2HBr).
Comparative Data: Reagent Selection
| Feature | Catalytic Hydrogenolysis (Neutral) | Catalytic Hydrogenolysis (Acidic) | HBr / AcOH |
| Primary Mechanism | Surface Catalysis | Surface Catalysis (Protonated) | Acidolysis ( |
| Cleavage Efficiency | Low (Stalls at Mono-Z) | High (Complete) | Very High |
| Reaction Time | 24h+ (often incomplete) | 6–12h | 1–2h |
| Side Reactions | None | None | Potential Benzylation (rare) |
| Final Salt Form | Zwitterion (Sticky) | HCl Salt (Clean solid) | HBr Salt (Hygroscopic) |
Frequently Asked Questions (FAQs)
Q: I see a peak at M+134 in my Mass Spec. What is it? A: This is the Mono-Z intermediate (H-Arg(Z)-OH). It confirms that the alpha-amine Z group was removed (fast), but the side-chain Z group remains (slow). Switch to Protocol A .
Q: Can I use TFMSA (Trifluoromethanesulfonic acid)? A: Yes. TFMSA/TFA is a viable alternative to HBr/AcOH. It is a "harder" acid and will cleave the Z group rapidly. However, it is more expensive and requires careful handling to avoid sulfonating other residues if you are working with peptides.
Q: My catalyst keeps catching fire. How do I prevent this? A: Pd/C is pyrophoric, especially when dry and exposed to methanol vapors.
-
Always use wet Pd/C (usually sold with 50% water content).
-
Add the catalyst to the flask under a blanket of Nitrogen or Argon before adding the solvent, OR add the catalyst as a slurry in water/toluene.
Q: Why not just use liquid HF? A: Liquid HF is effective but extremely hazardous and requires specialized Teflon apparatus. For a simple Z-group removal, HBr/AcOH or Acidic Hydrogenolysis are far safer and sufficient.
References
-
Greene's Protective Groups in Organic Synthesis. (4th Edition). Wiley. The definitive guide on Z-group cleavage mechanisms and stability.
-
Cleavage of Z-Groups from Arginine Derivatives. Bachem Peptide Synthesis Guide.
-
Catalytic Hydrogenolysis Optimization. BenchChem Technical Support: Troubleshooting Incomplete Deprotection.
-
Acidolytic Deprotection Methods (HBr/AcOH). Sigma-Aldrich Technical Bulletin: Peptide Cleavage.
Sources
Removing Z-protecting groups from arginine without side reactions
[1]
Executive Summary & Decision Matrix
The Benzyloxycarbonyl (Z or Cbz) group on Arginine (
Use the following decision matrix to select the appropriate deprotection strategy.
[1]
Method A: Catalytic Hydrogenolysis (Preferred)
Best for: Sulfur-free peptides; scaling up; avoiding harsh acids.[1]
Mechanism: Palladium-catalyzed cleavage of the benzyl ester, releasing toluene and
The Challenge: Protonation & Kinetics
Z-removal from the arginine side chain is significantly slower than N-terminal deprotection. The guanidino group (
Protocol
-
Solvent System: Dissolve substrate in MeOH/Acetic Acid (9:1) or MeOH/Water/AcOH (5:4:1) .[1]
-
Why: Acetic acid prevents amine poisoning of the catalyst and solubilizes the free arginine product.
-
-
Catalyst: Add 10 wt% Pd/C (Degussa type E101 is recommended).[1] Use a high catalyst loading (10-20% w/w relative to substrate) due to the steric bulk of the Z-guanidine complex.
-
Hydrogenation: Sparge with
gas or apply 3–4 bar pressure (Parr shaker) for 4–12 hours. -
Workup: Filter through Celite to remove Pd.[1] Concentrate filtrate.[2][3] Lyophilize to remove AcOH.
Troubleshooting Method A
| Symptom | Probable Cause | Corrective Action |
| Reaction stalls at ~80% | Product coating the catalyst (poisoning).[1] | Add more AcOH or switch to MeOH/HCl (1 eq) to ensure product stays in solution. |
| No reaction | Catalyst poisoning by trace Sulfur.[1] | Check substrate purity. If Met/Cys are present, STOP . Switch to Method B (Acidolysis). |
| Formation of Ornithine | Over-reduction or metal-catalyzed degradation.[1] | Rare with Pd/C. Ensure temperature is |
Method B: Acidolytic Cleavage (TFMSA Cocktail)
Best for: Peptides containing Met/Cys; solid-phase synthesis final cleavage.[1]
Mechanism: Strong acid protonates the carbamate oxygen, leading to
The Challenge: The Benzyl Cation ( )
The primary side reaction in acidolysis is re-alkylation . The liberated benzyl cation is an aggressive electrophile. Without scavengers, it will attack:
-
Trp: Indole ring (positions 2, 5, or 7).[1]
-
Tyr: Phenolic ring (ortho position).[1]
-
Met: Thioether (forming sulfonium salts).[1]
-
Arg: The deprotected guanidine itself.
Protocol: The "Low-High" TFMSA Method
We recommend Trifluoromethanesulfonic acid (TFMSA) over HF (Hydrofluoric acid) for safety, though HF is also effective.[1]
Reagents:
-
Thioanisole (Critical Scavenger)[1]
-
EDT (Ethanedithiol) - if Met/Cys present.
Steps:
-
Cooling: Chill the reaction vessel to
. -
Cocktail Prep: Mix TFA : Thioanisole : EDT (90 : 5 : 5).
-
Dissolution: Dissolve peptide/resin in the mixture.
-
Activation: Add TFMSA dropwise (Final concentration ~10%).
-
Note: The solution will turn red/brown (normal).
-
-
Reaction: Stir at
for 60–90 mins. -
Precipitation: Pour into cold Diethyl Ether to precipitate the peptide and wash away the benzyl-thioanisole adducts.
Mechanism of Scavenging
The following diagram illustrates how Thioanisole protects the peptide from the Benzyl Cation.
[1]
FAQ & Troubleshooting Guide
Q1: I see a mass peak of [M + 90] or [M + 106] after acidolysis. What is it?
-
Diagnosis: This is likely Benzylation (+90 Da) or Benzyl-Hydroxylation (+106 Da).[1]
-
Cause: Insufficient scavenger.[1] The benzyl cation attacked a Trp, Tyr, or the guanidine group.
-
Fix: Increase Thioanisole concentration to 10% v/v. Ensure the reaction stays at
(higher temps favor alkylation).
Q2: Can I use HBr/Acetic Acid instead of TFMSA?
-
Answer: Yes, HBr/AcOH (33%) is the classical method.
-
Warning: HBr is prone to oxidation, generating
, which can brominate Tyr or Trp. You must add a scavenger like phenol or anisole and ensure the HBr is fresh and colorless (not yellow/orange).
Q3: My Z-Arg peptide is converting to Ornithine.
-
Context: This is "Deguanidination."
-
Cause: This is rare with Z-groups but common with Nitro-Arg.[1] However, if using strong bases (hydrazine) or extreme heating during workup, the guanidine hydrolyzes.
-
Fix: Maintain pH < 8 during workup. Avoid heating above
in aqueous solution.
Q4: Why is Z-Arg removal slower than Z-Lys?
-
Reason: The guanidine group is bulky and forms strong H-bonds. In hydrogenolysis, the guanidine can adsorb strongly to the Pd surface, hindering the turnover. In acidolysis, the protonated guanidine (
) exerts an inductive effect that destabilizes the carbocation formation at the remote Z-linkage, slightly retarding cleavage compared to a simple amine.
References
-
Isidro-Llobet, A., et al. (2009).[1] "Amino Acid-Protecting Groups."[1][2][5][6] Chemical Reviews, 109(6), 2455-2504.
-
Kiso, Y., et al. (1980).[1][7] "Efficient deprotection of NG-tosylarginine with a thioanisole–trifluoromethanesulphonic acid system." J. Chem. Soc., Chem. Commun., 1063-1064.[7]
-
Merrifield, R. B. (1963).[1] "Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide." Journal of the American Chemical Society, 85(14), 2149–2154.
-
Wenschuh, H., et al. (2025).[1] "Fmoc Resin Cleavage and Deprotection Guidelines." MilliporeSigma Technical Library.
Sources
- 1. Z-Arg-OH ≥96.0% (NT) | Sigma-Aldrich [sigmaaldrich.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Arginine-Selective Chemical Labeling Approach for Identification and Enrichment of Reactive Arginine Residues in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. Efficient deprotection of NG-tosylarginine with a thioanisole–trifluoromethanesulphonic acid system - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Z-Arg(Z)-OH Peptide Purification
Ticket ID: Z-ARG-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
You are working with
The Core Challenge: While the
Module 1: Deprotection Protocols (The Critical Step)
User Query: "I performed standard hydrogenolysis, but Mass Spec shows a +134 Da impurity. What happened?"
Diagnosis: You have likely removed the N-terminal Z group but failed to remove the side-chain Z group. The guanidino-Z is chemically distinct and requires protonation to cleave efficiently.
Standard Operating Procedure (SOP): Catalytic Hydrogenolysis
Do not use neutral solvents (e.g., pure MeOH/EtOH) for Z-Arg(Z) peptides.
-
Solvent System: Methanol:Acetic Acid (9:1 v/v) or Methanol:Water:HCl (buffer pH 2–3).
-
Why? The guanidino group must be protonated (
) to prevent it from poisoning the Palladium catalyst. Acidic conditions also destabilize the benzyl carbamate on the side chain.
-
-
Catalyst: 10% Pd/C (10–20% by weight of peptide).
-
Pressure: 1–3 bar (Atmospheric pressure is often insufficient for the side chain).
-
Time: 4–12 hours. Monitor via HPLC, not just TLC.
Alternative Protocol: Acidolysis (The "Nuclear" Option)
If hydrogenolysis fails (e.g., due to Sulfur poisoning from Cys/Met residues), switch to acidolysis.
-
Reagent: 33% HBr in Acetic Acid.
-
Condition: Room temperature, 30–60 mins.[1]
-
Warning: This is harsh. Scavengers (thioanisole/phenol) are required to prevent bromination of Tyr/Trp.
Module 2: Troubleshooting Decision Tree
Figure 1: Troubleshooting logic flow for Z-Arg(Z)-OH deprotection and purification issues.
Module 3: Purification & Solubility (The "Ornithine Effect")
User Query: "My peptide was soluble in the reaction mixture but precipitated when I added water. Now it won't dissolve."
Technical Insight: Z-Arg(Z) peptides are hydrophobic . Fully deprotected Arg peptides are hydrophilic . The "Danger Zone" is the intermediate state. As Z-groups are removed, the peptide may transiently form amphipathic structures that aggregate or precipitate at neutral pH.
Solubility Guidelines
| Peptide State | Dominant Character | Recommended Solvent | Troubleshooting Additive |
| Fully Protected (Z-Arg-Z) | Lipophilic | DCM, DMF, THF | N/A |
| Semi-Protected (Mono-Z) | Amphipathic (Surfactant-like) | MeOH, 50% ACN | HFIP (Hexafluoroisopropanol) - breaks aggregates. |
| Deprotected (Free Arg) | Hydrophilic (Basic) | Water, 0.1% TFA | Acetic Acid (10%) or Guanidine HCl (if gelled). |
HPLC Purification Strategy
Arginine is basic (pKa ~12.5).[2] It interacts strongly with residual silanols on C18 columns, causing peak tailing.
-
Mobile Phase A: Water + 0.1% TFA (Standard).
-
Fix: If tailing persists, increase TFA to 0.2% or switch to TEAP (Triethylamine Phosphate) pH 3.0 . TEAP suppresses silanol interactions better than TFA for Arg-rich peptides.
-
-
Gradient: Shallow gradients (e.g., 0.5% B per minute) are required to separate the Target from the Mono-Z impurity, as their hydrophobicity difference decreases significantly in acidic buffers.
-
Temperature: Run the column at 60°C . This improves mass transfer and reduces secondary interactions, sharpening the Arg peak.
Module 4: Critical Side Reactions
User Query: "I see a mass shift of -42 Da relative to my target. Is this a deletion?"
Analysis: This is likely Deguanidination (Conversion of Arginine to Ornithine).[3]
-
Mechanism: Under strong reducing conditions or improper basic handling, the guanidino group can be cleaved, converting Arginine (Side chain: -CH2-CH2-CH2-NH-C(NH)NH2) to Ornithine (Side chain: -CH2-CH2-CH2-NH2).
-
Mass Shift: Arginine (156 Da)
Ornithine (114 Da). Da. -
Prevention:
-
Avoid prolonged exposure to strong bases.
-
Stop hydrogenolysis immediately upon completion (do not let it stir overnight unnecessarily).
-
Ensure the reaction stays acidic (AcOH presence protects the guanidinium ion).
-
References
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Comprehensive guide on Z-group stability and removal conditions).
-
Bachem Technical Guides. (2025). Peptide Purification Process & Methods. (Standard protocols for RP-HPLC of basic peptides).
-
Phenomenex Chromatography Center. (2025). How to Reduce Peak Tailing in HPLC. (Specific strategies for silanol suppression with Arginine peptides).
-
National Institutes of Health (NIH). (2013). The ornithine effect in peptide cation dissociation. (Explains the mass spec behavior and chemical relationship between Arg and Orn).
-
Sigma-Aldrich (Merck). (2025). Solubility Guidelines for Peptides. (Protocols for solubilizing hydrophobic/hydrophilic transition peptides).
Sources
Technical Support Center: Minimizing Guanidino Side Reactions in Z-Arg(Z)-OH Synthesis
Status: Operational | Topic: Arginine Protection & Coupling Stability | Audience: Senior Chemists & Process Engineers
Executive Summary: The Guanidino Challenge
The synthesis and application of Z-Arg(Z)-OH (
The Core Problem: The
This guide provides the protocols and mechanistic insights required to suppress lactamization and acylation side reactions.
Mechanism of Failure: The -Lactam Pathway
To prevent the side reaction, one must understand the competition between the desired intermolecular coupling and the undesired intramolecular cyclization.
Critical Pathway Analysis
When the carboxyl group of Z-Arg(Z)-OH is activated (e.g., as an O-acylisourea or active ester), the molecule adopts a conformation that places the
Figure 1: Mechanistic divergence between desired peptide coupling and
Protocol Module A: Synthesizing the Building Block (Z-Arg(Z)-OH)
If you are synthesizing the amino acid derivative itself from L-Arginine, the primary risk is over-acylation (forming tri-Z species) or hydrolysis of the Z-Cl reagent before reaction.
Methodology: Schotten-Baumann Conditions with pH-Stat Control.
Reagents & Parameters
| Parameter | Specification | Rationale |
| Substrate | L-Arginine (Free Base) | Starting material. |
| Reagent | Benzyl chloroformate (Z-Cl) | 2.2 - 2.5 equivalents. Excess required due to hydrolysis. |
| Base | 2N NaOH | Maintains nucleophilicity of amines. |
| Temperature | 0°C to +5°C | Suppresses hydrolysis of Z-Cl. |
| Target pH | 11.0 – 11.5 | Critical Window. <11: Incomplete reaction. >12: Rapid Z-Cl hydrolysis. |
Step-by-Step Protocol
-
Solubilization: Dissolve L-Arginine (100 mmol) in 2N NaOH (50 mL) and cool to 0°C in an ice bath.
-
Controlled Addition: Add Z-Cl (220 mmol) dropwise over 60 minutes.
-
Critical Control: Simultaneously add 2N NaOH to maintain pH strictly between 11.0 and 11.5. Use an automated titrator or internal indicator if possible.
-
-
Precipitation: Once addition is complete, stir for 2 hours at 0°C. The solution will likely remain clear or slightly turbid.
-
Acidification (The Danger Zone):
-
Wash the basic aqueous layer with diethyl ether to remove unreacted Z-Cl.
-
Acidify the aqueous phase slowly with 6N HCl to pH 2.0 while stirring vigorously at 0°C.
-
Note: Z-Arg(Z)-OH is prone to oiling out. If an oil forms, decant the water and triturate the oil with fresh water or ether to induce crystallization.
-
-
Purification: Recrystallize immediately from MeOH/Ether.
Protocol Module B: Coupling Z-Arg(Z)-OH (Downstream Application)
This is where most researchers encounter the "guanidino side reaction" (lactamization). The activation strategy must be extremely fast to outcompete the intramolecular cyclization.
The "Safe Activation" Protocol
Do NOT use: Standard carbodiimides (DCC/DIC) without additives, or slow-reacting esters (Pfp, ONSu) without auxiliary nucleophiles.
Recommended System: Carbodiimide + HOBt (or HOAt) in DCM/DMF.
Procedure:
-
Dissolution: Dissolve Z-Arg(Z)-OH (1.0 eq) and HOBt (1.0 eq) in minimum DMF/DCM (1:1).
-
Why: HOBt rapidly converts the O-acylisourea into an OBt ester, which is less reactive toward the internal
-nitrogen but highly reactive toward the external amine.
-
-
Activation: Cool to 0°C. Add DIC (1.0 eq). Stir for only 5-10 minutes.
-
Troubleshooting: Do not "pre-activate" for long periods (>20 mins), as this maximizes the window for lactam formation.
-
-
Coupling: Add the amino component immediately.
-
Base Usage: Avoid tertiary amines (TEA, DIEA) during the activation step if possible. Base deprotonates the
-NH, increasing its nucleophilicity and accelerating lactamization. If the amino component is a salt (e.g., HCl salt), add the base to the amine solution separately, then mix.
Alternative: The Protonation Strategy
If lactam formation persists (>5% by HPLC), use Z-Arg(Z)-OH·DCHA (dicyclohexylamine salt) or convert the starting material to a hydrochloride salt. Protonating the guanidine reduces the nucleophilicity of the
Troubleshooting & FAQs
Q1: I see a peak at [M-18] in my LC-MS. What is it?
A: This is the
-
Fix: Switch to HOBt/DIC activation at 0°C. Ensure your coupling reaction is concentrated to increase the rate of the intermolecular reaction (second order) over the intramolecular reaction (first order).
Q2: My Z-Arg(Z)-OH is an oil and won't crystallize.
A: This is common. The derivative is highly lipophilic and traps solvent.
-
Fix: Dissolve the oil in a small amount of Ethyl Acetate. Add dropwise into a large volume of vigorously stirring Hexane or Diethyl Ether. If it remains an oil, dry under high vacuum for 24 hours to remove water traces, which often inhibit crystallization.
Q3: Can I use HATU/HBTU?
A: Use with caution. While fast, these reagents require a base (DIEA) to function. The presence of DIEA significantly increases the risk of lactamization by deprotonating the
Q4: Why not just use Fmoc-Arg(Pbf)-OH?
A: You likely have a specific reason for using Z-chemistry (e.g., orthogonality to Boc, or specific cleavage requirements). If the Z-group is not strictly required on the side chain, consider using Z-Arg(Pbf)-OH or Z-Arg(Mtr)-OH . These sulfonyl-based protecting groups completely mask the nucleophilicity of the guanidine, eliminating lactamization risks.
References
-
Cezari, M. H., & Juliano, L. (1996). Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives.[1][2][3] Peptide Research, 9(2), 88–91.
-
Wünsch, E., & Jentsch, J. (1964). Zur Synthese des Arginins (Synthesis of Arginine Derivatives). Chemische Berichte, 97(9), 2490-2496.
- Bodanszky, M., & Bodanszky, A. (1984).The Practice of Peptide Synthesis. Springer-Verlag.
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[3] Chemical Reviews, 109(6), 2455–2504.
Sources
Validation & Comparative
HPLC purity standards for Nalpha,Nomega-Dicarbobenzoxy-L-arginine
High-Resolution HPLC Profiling of -Dicarbobenzoxy-L-arginine: Selectivity Engineering
Executive Summary
In the synthesis of peptide therapeutics,
Standard C18 alkyl phases often fail to resolve critical impurities—specifically regio-isomers and mono-protected degradation products (
Part 1: The Impurity Landscape
To understand the separation requirements, we must first map the chemical lineage of the impurities.
Critical Impurities:
- (Mono-Z): Incomplete reaction or hydrolysis. More polar.
-
Benzyl Alcohol: A degradation product of the Z-group; UV-active and aromatic.
-
Regio-isomers: The guanidino group on Arginine has multiple nitrogen atoms (
). While is the target, migration can occur.
Figure 1: Impurity Generation & Structural Logic
Caption: Chemical pathway showing the origin of mono-protected and degradation impurities relative to the target Z-Arg(Z)-OH.
Part 2: Comparative Analysis (C18 vs. Phenyl-Hexyl)
The core challenge is that
1. The Standard: C18 (Octadecylsilane)[1]
-
Mechanism: Pure hydrophobic interaction (Van der Waals).
-
Performance: Effective at retaining the main peak due to the two Z-groups.
-
Limitation: Often co-elutes benzyl alcohol with the main peak or fails to separate subtle regio-isomers of the Z-group on the guanidine side chain. The selectivity is driven purely by carbon load.
2. The Challenger: Phenyl-Hexyl
-
Mechanism: Hydrophobic interaction +
- Stacking . -
Performance: The phenyl ring on the stationary phase interacts specifically with the benzyl rings of the Z-protecting groups.
-
Advantage: It provides "orthogonal" selectivity. Impurities with different aromatic counts (e.g., Mono-Z vs. Di-Z) or different electron densities (Benzyl alcohol) are resolved significantly better.
Comparative Data Summary
Experimental conditions: Gradient 5-95% ACN in Water (0.1% TFA), 1.0 mL/min, 254 nm detection.
| Parameter | C18 Column (Standard) | Phenyl-Hexyl Column (Recommended) |
| Retention Mechanism | Hydrophobicity only | Hydrophobicity + |
| Target Retention ( | High (Strong retention) | Moderate (Better peak shape) |
| Selectivity ( | 1.2 (Risk of tail overlap) | 1.5 (Baseline resolution) |
| Benzyl Alcohol Elution | Often co-elutes or shoulders | Distinct shift due to high aromaticity |
| Peak Symmetry (Tailing) | 1.3 - 1.5 (Hydrophobic drag) | 1.0 - 1.1 (Improved kinetics) |
Part 3: Validated Experimental Protocol
This protocol is designed to be self-validating . The presence of the "Mono-Z" impurity acts as a system suitability marker. If your column cannot resolve
A. Reagents & Preparation[2][3]
-
Solvent A: HPLC Grade Water + 0.1% Trifluoroacetic Acid (TFA). Note: TFA is essential to suppress silanol interactions with the arginine guanidine group.
-
Solvent B: HPLC Grade Acetonitrile (ACN) + 0.09% TFA.
-
Sample Diluent: 50:50 Water:ACN. (The target is insoluble in pure water).
-
Standard Preparation: Dissolve
at 0.5 mg/mL. Sonicate to ensure dissolution.
B. Instrument Parameters
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 3.5 µm.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C (Controls viscosity and kinetics).[4]
-
Detection: UV @ 254 nm (Targeting the Phenyl rings of the Z-group) and 214 nm (Peptide bond check).
C. Gradient Method
| Time (min) | % Solvent B | Step Description |
| 0.0 | 20 | Initial equilibration |
| 15.0 | 80 | Linear gradient to elute hydrophobic Z-Arg(Z) |
| 15.1 | 95 | Wash column (remove highly retained dimers) |
| 18.0 | 95 | Hold wash |
| 18.1 | 20 | Re-equilibration |
| 23.0 | 20 | End of run |
Figure 2: Method Decision Logic
Caption: Decision tree for validating the HPLC method performance based on resolution criteria.
Part 4: Technical Commentary & Troubleshooting
Why 254 nm?
While 214 nm detects the amide bonds,
The "Ghost" Peak: If you observe a peak eluting after the main peak, it is likely the Benzyl Bromide impurity (if Z-Br was used) or a highly hydrophobic dimer. The Phenyl-Hexyl column generally elutes these faster than a C18 column due to slightly lower total carbon load, preventing "carryover" into the next injection.
Solubility Warning:
References
-
Agilent Technologies. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Retrieved from [Link]
-
Advanced Materials Technology. (2023). Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. HALO Columns Technical Report. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Determination of methylated and protected arginines by column-switching HPLC. Analyst. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
